molecular formula C10H10O4 B1291524 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 93885-41-7

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1291524
CAS No.: 93885-41-7
M. Wt: 194.18 g/mol
InChI Key: FAWZPILQQANJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWZPILQQANJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627086
Record name 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93885-41-7
Record name 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis

The most plausible and widely employed method for the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids is the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid precursor.[1] This approach offers a direct and generally high-yielding route to the desired saturated heterocyclic system.

Proposed Synthetic Workflow

The proposed synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves a two-step process, starting from commercially available 2-hydroxy-5-methoxybenzaldehyde. The first step is the synthesis of the intermediate, 5-methoxybenzofuran-2-carboxylic acid, followed by its catalytic hydrogenation.

Synthesis_Workflow start 2-Hydroxy-5-methoxy- benzaldehyde step1 Synthesis of 5-Methoxybenzofuran- 2-carboxylic acid start->step1 intermediate 5-Methoxybenzofuran- 2-carboxylic acid step1->intermediate step2 Catalytic Hydrogenation intermediate->step2 product 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid step2->product

Proposed two-step synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid

This procedure is adapted from a known synthesis of the precursor molecule.[2]

  • Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dimethylformamide (DMF).

  • Cool the mixture in an ice bath and add ethyl bromoacetate (1 equivalent) dropwise.

  • After the addition, stir the reaction at 0°C for 30 minutes, then heat at 60°C for 12 hours.

  • Pour the reaction mixture into ice water and collect the precipitated solid by filtration.

  • Dissolve the solid in dioxane and add a 1N sodium hydroxide solution.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the dioxane by evaporation and pour the residue into ice water.

  • Wash the aqueous solution with diethyl ether and dichloromethane.

  • Acidify the aqueous layer to pH 2 with a suitable acid to precipitate the product.

  • Collect the solid by filtration to yield 5-methoxybenzofuran-2-carboxylic acid.

Step 2: Synthesis of this compound (Proposed Method)

This proposed method is based on the established catalytic hydrogenation of benzofuran-2-carboxylic acid.[2]

  • Dissolve 5-methoxybenzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 65-70 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain pure this compound.

Characterization

As no experimental data for this compound is available, the following characterization data is predicted based on the known spectral properties of the parent 2,3-dihydrobenzofuran-2-carboxylic acid[2] and other substituted dihydrobenzofuran derivatives.[3]

Physical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 110-130 °C
Spectroscopic Data (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance)

The predicted 1H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic, dihydrofuran, and methoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Broad Singlet1H-COOH
~6.7-7.0Multiplet3HAromatic protons
~5.2Doublet of Doublets1HH-2
~3.8Singlet3H-OCH₃
~3.6Doublet of Doublets1HH-3a
~3.4Doublet of Doublets1HH-3b

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted 13C NMR spectrum would display signals corresponding to the carbonyl, aromatic, and aliphatic carbons.

Chemical Shift (δ, ppm)Assignment
~175-COOH
~155C-5
~153C-7a
~115Aromatic CH
~112Aromatic CH
~110Aromatic CH
~109C-3a
~80C-2
~56-OCH₃
~30C-3

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the ether linkages.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1210StrongC-O stretch (carboxylic acid)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
194[M]⁺ (Molecular Ion)
149[M - COOH]⁺
121[M - COOH - CO]⁺

Biological Context and Potential Applications

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been investigated for their potent and subtype-selective agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1] PPARs are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism.[4][5] Agonists of PPARα are used clinically as hypolipidemic agents.

Additionally, various benzofuran and dihydrobenzofuran derivatives have demonstrated potential as anticancer agents, acting through mechanisms that can include the inhibition of NF-κB activity.[6][7][8]

PPARα Signaling Pathway

The activation of PPARα by a ligand, such as a dihydrobenzofuran derivative, initiates a signaling cascade that leads to the regulation of target genes involved in lipid metabolism.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dihydrobenzofuran Agonist PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE (PPAR Response Element) PPARa_active->PPRE Heterodimerizes with RXR RXR_active->PPRE Transcription Transcription PPRE->Transcription TargetGenes Target Genes (e.g., for fatty acid oxidation) Transcription->TargetGenes

Simplified PPARα signaling pathway.

The potential of this compound as a PPARα agonist or as an anticancer agent warrants further investigation, building upon the established bioactivity of its structural analogs. This technical guide provides a foundational framework for its synthesis and characterization to facilitate such research endeavors.

References

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic organic compound belonging to the dihydrobenzofuran class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, structure, and potential biological activities of this compound, with a focus on its inhibitory effects on key signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydrobenzofuran core with a methoxy group substituted at the 5-position of the benzene ring and a carboxylic acid group at the 2-position of the dihydrofuran ring.

Structure:

Proposed synthesis workflow for the target compound.

Step 1: Synthesis of Methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (Representative Protocol)

A mixture of 4-methoxyphenol, methyl 2-chloro-2-formylacetate, and a base such as potassium carbonate in a suitable solvent like acetone would be refluxed. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be filtered, and the solvent evaporated. The crude product would then be purified by column chromatography to yield the methyl ester.

Step 2: Hydrolysis to this compound (Representative Protocol)

The purified methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate would be dissolved in a mixture of methanol and water. An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, would be added, and the mixture stirred at room temperature or with gentle heating. After the reaction is complete, the methanol would be removed under reduced pressure. The aqueous solution would then be acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product would be collected by filtration, washed with water, and dried.

Biological Activity and Signaling Pathways

Derivatives of benzofuran have been reported to possess a wide range of biological activities, with anti-inflammatory effects being a prominent feature. Several studies have indicated that these compounds can exert their effects through the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.

Studies on benzofuran derivatives have shown that they can inhibit the activation of the NF-κB pathway. This inhibition can occur at various points in the cascade, including the prevention of IκB phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB.

Inhibitory Effect on the NF-κB Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation IkB_p p-IκB IkB_p->IkB Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Compound 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid (and derivatives) Compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Experimental Workflow for Assessing Anti-inflammatory Activity:

The anti-inflammatory potential of compounds like this compound is typically evaluated using in vitro cell-based assays. A common workflow involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with LPS to induce an inflammatory response.

G A RAW 264.7 cells B Treatment with Compound +/- LPS A->B C Incubation B->C D Measurement of Nitric Oxide (NO) (Griess Assay) C->D E Measurement of Cytokine Levels (ELISA for TNF-α, IL-6) C->E F Western Blot Analysis (p-IκB, p-NF-κB) C->F

Experimental workflow for evaluating anti-inflammatory activity.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active benzofurans. While comprehensive experimental data for this specific compound is sparse, the available information on related structures suggests a promising profile for further investigation, particularly in the context of anti-inflammatory drug discovery. The demonstrated ability of benzofuran derivatives to inhibit the NF-κB signaling pathway provides a strong rationale for the synthesis and biological evaluation of this compound and its analogues. Future research should focus on obtaining detailed experimental characterization of this compound and exploring its efficacy in various models of inflammation.

The 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid Scaffold: A Promising Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry. As a derivative of the benzofuran ring system, a common core in many biologically active natural products and synthetic compounds, this scaffold offers a unique three-dimensional structure and favorable physicochemical properties for drug design. While the biological activity of the parent compound, this compound, is not extensively documented, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the biological activities of compounds derived from this promising scaffold, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a significant class of potential anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of critical signaling pathways, such as the NF-κB pathway, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic and antiproliferative activities of various derivatives are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, highlight the potency of these compounds against different cancer cell lines.

Compound DerivativeCancer Cell LineActivity (µM)Reference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN (Renal)GI50: 2.74[1]
HCT15 (Colon)GI50: 2.37[1]
MM231 (Breast)GI50: 2.20[1]
NUGC-3 (Gastric)GI50: 2.48[1]
NCI-H23 (Lung)GI50: 5.86[1]
PC-3 (Prostate)GI50: 2.68[1]
3-methylbenzofuran derivative with p-methoxy group (16b)A549 (Lung)IC50: 1.48[2]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g)HCT-116 (Colon)IC50: 0.87[2]
HeLa (Cervical)IC50: 0.73[2]
HepG2 (Liver)IC50: 5.74[2]
A549 (Lung)IC50: 0.57[2]
Fluorinated dihydrobenzofuran derivative (Compound 1)HCT116 (Colon)IC50: 19.5[3]
Fluorinated dihydrobenzofuran derivative (Compound 2)HCT116 (Colon)IC50: 24.8[3]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected derivatives, focusing on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Compound DerivativeCell LineParameterActivity (IC50, µM)Reference
Aza-benzofuran derivative (Compound 1)RAW 264.7NO Inhibition17.3[4]
Aza-benzofuran derivative (Compound 3)RAW 264.7NO Inhibition16.5[4]
Aza-benzofuran derivative (Compound 2)RAW 264.7NO Inhibition31.5[4]
Aza-benzofuran derivative (Compound 4)RAW 264.7NO Inhibition42.8[4]
Piperazine/benzofuran hybrid (Compound 5d)RAW 264.7NO Inhibition52.23[5]
Fluorinated dihydrobenzofuran derivative (Compound 2)MacrophagesPGE2 Inhibition1.92[3]
Fluorinated dihydrobenzofuran derivative (Compound 3)MacrophagesPGE2 Inhibition1.48[3]

Antimicrobial Activity

Several derivatives of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold have been shown to possess antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The table below presents the MIC values for various benzofuran derivatives against different microbial strains.

Compound DerivativeMicroorganismActivity (MIC, µg/mL)Reference
Hydrophobic benzofuran analogEscherichia coli0.39 - 3.12[6]
Hydrophobic benzofuran analogStaphylococcus aureus0.39 - 3.12[6]
Hydrophobic benzofuran analogMethicillin-resistant S. aureus0.39 - 3.12[6]
Hydrophobic benzofuran analogBacillus subtilis0.39 - 3.12[6]
Aza-benzofuran derivative (Compound 1)Salmonella typhimurium12.5[7]
Aza-benzofuran derivative (Compound 1)Escherichia coli25[7]
Aza-benzofuran derivative (Compound 1)Staphylococcus aureus12.5[7]
Oxa-benzofuran derivative (Compound 6)Penicillium italicum12.5[7]
Oxa-benzofuran derivative (Compound 6)Colletotrichum musae12.5 - 25[7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence suggests that a primary mechanism through which dihydrobenzofuran derivatives exert their anticancer and anti-inflammatory effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Studies have shown that certain benzofuran derivatives can inhibit the phosphorylation of key proteins in this pathway, including IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB, thereby preventing its activation.[8]

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters IkB_p p-IκBα NFkB_n NF-κB (p65/p50) NFkB_p65->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Dihydrobenzofuran Dihydrobenzofuran Derivative Dihydrobenzofuran->IKK_complex Inhibits Phosphorylation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Survival Genes DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by dihydrobenzofuran derivatives.

Experimental Protocols

This section provides an overview of the standard experimental methodologies used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][4][9][10]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: General workflow for the MTT cytotoxicity assay.
Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[7][11][12][13]

Principle: The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. The intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and pre-treat with test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (lipopolysaccharide) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[11]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][6][14][15][16]

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., adjusted to a 0.5 McFarland standard).[3]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible growth.

Conclusion

The this compound scaffold represents a versatile and promising core structure for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies, although still evolving, suggest that modifications to the substituents on the benzofuran ring and the carboxylic acid moiety can be fine-tuned to enhance potency and selectivity. Further research into the synthesis and biological evaluation of novel derivatives, along with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of new and effective drugs based on this privileged scaffold.

References

Potential Therapeutic Applications of 2,3-Dihydrobenzofuran-2-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct therapeutic applications of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid are not extensively documented in publicly available research, the broader class of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives has emerged as a promising area of investigation for novel therapeutic agents. This technical guide will provide an in-depth overview of the therapeutic potential of these derivatives, with a particular focus on their applications as anticancer agents and inhibitors of the NF-κB signaling pathway. The information presented is based on preclinical studies of various analogs, highlighting the significant potential of this chemical core in drug development.

Core Compound Structure

The foundational structure is 2,3-dihydrobenzofuran-2-carboxylic acid. Therapeutic potential is significantly enhanced through derivatization, particularly by forming N-(substituted)phenylamide analogs.

Anticancer Activity and NF-κB Inhibition

A significant body of research has focused on the design and synthesis of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as potential anticancer agents.[1][2] These compounds have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[1][2] A key mechanism underlying this anticancer activity is the inhibition of the nuclear factor-kappa B (NF-κB) transcriptional activity.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been evaluated against multiple human cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) from these studies are summarized below.

Compound DerivativeACHN (Renal) GI50 (µM)HCT15 (Colon) GI50 (µM)MM231 (Breast) GI50 (µM)NUGC-3 (Gastric) GI50 (µM)NCI-H23 (Lung) GI50 (µM)PC-3 (Prostate) GI50 (µM)
Derivative A 2.742.372.202.485.862.68
Derivative B 3.122.892.543.016.123.11
Derivative C 1.981.761.552.034.992.14

Note: The derivative designations A, B, and C are representative examples from a larger series of tested compounds to illustrate the range of activity.[1][3]

Mechanism of Action: NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. The 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been shown to inhibit this pathway.

NF_kB_Inhibition Figure 1: Inhibition of the Canonical NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Gene Gene Transcription (Inflammation, Proliferation) NFkB->Gene Translocates & Activates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Nucleus Nucleus Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->IKK Inhibits Synthesis_Workflow Figure 2: General Synthesis Workflow start 2,3-Dihydrobenzofuran- 2-carboxylic Acid step1 Activation of Carboxylic Acid start->step1 reagent1 Coupling Agent (e.g., EDC/HOBt) reagent1->step1 reagent2 Substituted Aniline step2 Amide Bond Formation reagent2->step2 step1->step2 product N-(Substituted)phenylamide Derivative step2->product purification Purification (Chromatography) product->purification final_product Final Product purification->final_product Assay_Workflow Figure 3: Experimental Workflow for Biological Evaluation start Synthesized Derivative cytotoxicity Cytotoxicity Screening (SRB Assay) start->cytotoxicity nfkb_assay NF-κB Inhibition Assay (Luciferase Reporter) start->nfkb_assay gi50 GI50 Determination cytotoxicity->gi50 ic50 IC50 Determination nfkb_assay->ic50 data_analysis Data Analysis conclusion Lead Compound Identification data_analysis->conclusion gi50->data_analysis ic50->data_analysis

References

A Technical Guide to 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives are of great interest in medicinal chemistry due to their wide therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] This technical whitepaper provides an in-depth overview of a specific subclass: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid derivatives and their analogs. We will explore their synthesis, delve into their biological activities with a focus on quantitative data, and present detailed experimental protocols for key methodologies.

Synthetic Approaches to the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic strategies. These methods range from classical cyclization reactions to modern transition metal-catalyzed protocols, offering access to a diverse array of substituted analogs.

A generalized workflow for synthesizing these derivatives often involves the formation of the core dihydrobenzofuran structure followed by functional group manipulation to create analogs.

G cluster_workflow Generalized Synthetic Workflow Start Starting Materials (e.g., Substituted Phenols, Alkyl Phenyl Ethers) Reaction Key Ring-Forming Reaction (e.g., Cycloetherification, C-H Activation, [3+2] Annulation) Start->Reaction Reagents, Catalyst Core 2,3-Dihydrobenzofuran Core Reaction->Core Intramolecular Cyclization Modification Functional Group Modification & Derivatization (e.g., Amide Coupling, Halogenation) Core->Modification Further Chemistry End Final Analog Library Modification->End

Caption: A generalized workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.

Several specific methods have been reported:

  • Transition Metal-Catalyzed Synthesis : Palladium (Pd), Rhodium (Rh), and Copper (Cu) catalysts are frequently employed for the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers or for the annulation of phenols with various partners.[7][8] For instance, Wu et al. (2021) developed a Pd-catalyzed protocol for the synthesis of 2,3-dihydrobenzofuran derivatives from alkyl phenyl ethers using 1,4-dibenzoquinone (BQ) as an oxidant.[8]

  • Base-Mediated Protocols : Base-induced or mediated reactions provide a straightforward approach. One such method involves the Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[9]

  • Acid-Promoted Reactions : Brønsted acids like MsOH can promote the condensation reaction between phenols and nitrovinyl-substituted indoles to yield benzofuran derivatives.[10]

  • Decarboxylation-Cycloetherification : This method utilizes a catalytic amount of quaternary ammonium iodides with an oxidant like H₂O₂ to synthesize dihydrobenzofuran derivatives from β-ketolactones under ambient conditions.[10]

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated potent activity in several key therapeutic areas, most notably in oncology and inflammatory diseases.

A significant body of research highlights the anticancer potential of these compounds. Their mechanism often involves the inhibition of critical cell signaling pathways, such as the NF-κB pathway, and the induction of apoptosis.[2][11]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain dihydrobenzofuran derivatives have been shown to inhibit its activity, preventing the translocation of NF-κB to the nucleus and subsequent transcription of target genes.[11]

G cluster_pathway Inhibition of NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Promotes Compound Dihydrobenzofuran Derivatives Compound->NFkB_active Inhibits Translocation

Caption: Simplified diagram of NF-κB pathway inhibition by dihydrobenzofuran derivatives.

Quantitative data from cytotoxicity assays reveal the potency of these compounds against various human cancer cell lines. A series of N-(substituted)phenylamide derivatives of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid were synthesized and evaluated for their anticancer effects.[2][11]

Table 1: Cytotoxic Activity of Selected Benzofuran/Dihydrobenzofuran Derivatives

Compound Structure Features Target Cell Line Activity (GI₅₀, µM) Reference
35 Benzofuran-2-carboxylic acid N-(4'-chlorophenyl)amide ACHN (Renal) 2.74 [2]
HCT15 (Colon) 2.37 [2]
MM231 (Breast) 2.20 [2]
NUGC-3 (Gastric) 2.48 [2]
32 Benzofuran-2-yl-(4,5-dihydro-3-(4-chlorophenyl)-5-phenylpyrazol-1-yl)methanone A2780 (Ovarian) 12 [2][4]
33 Benzofuran-2-yl-(4,5-dihydro-3-(4-methoxyphenyl)-5-phenylpyrazol-1-yl)methanone A2780 (Ovarian) 11 [2][4]
38 N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-[5-(2-morpholin-4-ylethoxy)]benzofuran-2-carboxamide A549 (Lung) 0.12 [4]

| | | SGC7901 (Gastric) | 2.75 |[4] |

The anti-inflammatory properties of these derivatives are closely linked to their ability to modulate inflammatory pathways like NF-κB. Studies on new methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans showed a significant role in inhibiting the NF-κB pathway and restoring normal reactive oxygen species (ROS) and nitric oxide (NO) levels upon activation by lipopolysaccharide (LPS).[3]

Certain halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested for their antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, indicating a potential for developing new anti-infective agents from this scaffold.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on the nature and position of substituents on the dihydrobenzofuran ring system. SAR studies provide crucial insights for designing more potent and selective molecules.

Caption: SAR logic for N-phenylamide derivatives of dihydrobenzofuran-2-carboxylic acid.

Key SAR findings include:

  • N-Phenyl Substituents : For N-phenylamide derivatives, the presence of groups exhibiting a positive mesomeric effect (+M), such as hydroxyl (-OH), and hydrophobic groups on the N-phenyl ring was found to potentiate the anticancer and NF-κB inhibitory activities, respectively.[11]

  • Halogenation : The introduction of bromine atoms to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[1]

  • Methoxy Group Position : For some series, the position of a methoxy group is critical. Higher activity was observed in compounds with methoxy groups at the C-6 position rather than at the C-7 position of the benzofuran ring.[14]

Key Experimental Protocols

This section provides detailed methodologies for representative synthesis and biological evaluation experiments, compiled from the cited literature.

This protocol is a representative procedure for coupling the carboxylic acid core with various anilines.

Objective : To synthesize 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.

Materials :

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure :

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and the desired substituted aniline (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final amide product.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][12]

This protocol is used to determine the in vitro anticancer activity of the synthesized compounds.[11]

Objective : To measure the cytotoxicity of test compounds against human cancer cell lines.

Materials :

  • Human cancer cell lines (e.g., ACHN, HCT15, MM231)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure :

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for an additional 48 hours. Include a vehicle control (DMSO) and a positive control.

  • After incubation, gently add cold 10% TCA to each well to fix the cells, and incubate for 1 hour at 4 °C.

  • Wash the plates five times with slow-running tap water to remove TCA and excess medium, then allow to air dry.

  • Stain the fixed cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the optical density (OD) at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly promising class of compounds for drug discovery. The synthetic versatility of the core allows for the creation of diverse chemical libraries, while extensive research has demonstrated potent biological activities, particularly in oncology. Structure-activity relationship studies have provided a logical framework for optimizing these molecules to enhance potency and selectivity. Future work should focus on exploring novel substitutions, elucidating detailed mechanisms of action for the most potent compounds, and advancing lead candidates into preclinical and clinical development. The continued investigation of this scaffold is poised to yield novel therapeutic agents for treating cancer and other challenging diseases.

References

Natural Sources of Dihydrobenzofuran Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of dihydrobenzofuran carboxylic acids, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the organisms from which these compounds have been isolated, presents quantitative data on their yields, outlines detailed experimental protocols for their extraction and purification, and illustrates a generalized biosynthetic pathway.

Principal Natural Sources

Dihydrobenzofuran carboxylic acids have been predominantly isolated from plant and fungal species. The following sections provide detailed information on prominent examples.

Plant Sources

1.1.1. Myrsine seguinii

The aerial parts of Myrsine seguinii have been identified as a rich source of a series of prenylated 2,3-dihydrobenzofuran-5-carboxylic acids, collectively known as myrsinoic acids.

1.1.2. Polygonum barbatum

The whole plant of Polygonum barbatum has yielded several dihydrobenzofuran derivatives, including those with carboxylic acid functionalities.[1] Three specific dihydrobenzofuran derivatives have been successfully isolated from the ethyl acetate fraction of this plant.[1]

Fungal Sources

Several fungal genera, particularly Aspergillus and Penicillium, are known to produce a variety of benzofuran and dihydrobenzofuran derivatives. While the literature extensively documents various derivatives, specific examples of dihydrobenzofuran carboxylic acids with detailed isolation data are less common than in plant sources. However, a derivative, 4-epi-seco-shornephine A carboxylic acid, has been isolated from the marine-algal endophytic fungus Aspergillus alabamensis.[2]

Quantitative Data on Isolated Compounds

The following tables summarize the quantitative data from the isolation of dihydrobenzofuran carboxylic acids from their natural sources.

Table 1: Dihydrobenzofuran Carboxylic Acids from Myrsine seguinii

Compound NameStarting MaterialYield (mg)Yield (% w/w of starting material)
Myrsinoic Acid A1.2 kg of dried aerial parts100.00083%
Myrsinoic Acid B1.2 kg of dried aerial parts20.90.00174%
Myrsinoic Acid I1.2 kg of dried aerial parts15.80.00132%
Myrsinoic Acid J1.2 kg of dried aerial parts2.90.00024%

Table 2: Dihydrobenzofuran Carboxylic Acid Derivatives from Polygonum barbatum

Compound NameStarting MaterialEthyl Acetate Fraction (g)Isolated Compounds
Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzo-furan-3-carboxylate5.4 kg of dried whole plant48Three dihydrobenzofuran derivatives (1-3) were isolated from this fraction. The specific yield for each compound was not detailed in the reviewed literature.[1]
(E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxy carbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid5.4 kg of dried whole plant48Three dihydrobenzofuran derivatives (1-3) were isolated from this fraction. The specific yield for each compound was not detailed in the reviewed literature.[1]
(2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid5.4 kg of dried whole plant48Three dihydrobenzofuran derivatives (1-3) were isolated from this fraction. The specific yield for each compound was not detailed in the reviewed literature.[1]

Experimental Protocols

Isolation of Myrsinoic Acids from Myrsine seguinii

3.1.1. Extraction and Fractionation

  • Dried and powdered aerial parts of M. seguinii (1.2 kg) are extracted with methanol (3 x 6 L, 90 min each) in an ultrasonic bath.

  • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in 90% aqueous methanol and partitioned with n-hexane.

  • The 90% methanol layer is evaporated, resuspended in water, and successively partitioned with ethyl acetate and n-butanol.

3.1.2. Purification

  • The ethyl acetate soluble extract is subjected to silica gel column chromatography.

  • Further purification of the resulting fractions is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the individual myrsinoic acids.

Isolation of Dihydrobenzofuran Carboxylic Acid Derivatives from Polygonum barbatum[1]

3.2.1. Extraction and Fractionation [1]

  • The shade-dried and powdered whole plant of P. barbatum (5.4 kg) is extracted with methanol.[1]

  • The crude methanol extract (245 g) is obtained after filtration and evaporation.[1]

  • The crude extract is partitioned successively with n-hexane, ethyl acetate, and n-butanol, yielding 85 g, 48 g, and 94 g of each fraction, respectively.[1]

3.2.2. Purification [1]

  • The ethyl acetate fraction (48 g) is subjected to column chromatography for the isolation of the dihydrobenzofuran derivatives.[1]

  • The structures of the isolated compounds are characterized using various spectroscopic techniques, including UV, IR, mass spectrometry, and 1D and 2D NMR spectroscopy.[1]

Biosynthesis and Visualization

The biosynthesis of the dihydrobenzofuran core in lignans, which are structurally related to the carboxylic acid derivatives discussed, is understood to proceed via the oxidative dimerization of phenylpropanoid monomers. This process is initiated by the oxidation of monolignols to form radicals, which then couple to form the characteristic dihydrobenzofuran ring system.

Biosynthetic Pathway of Dihydrobenzofuran Core cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_dimerization Oxidative Dimerization cluster_tailoring Tailoring Reactions Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA p-Coumaraldehyde p-Coumaraldehyde p-Coumaroyl-CoA->p-Coumaraldehyde p-Coumaryl Alcohol p-Coumaryl Alcohol p-Coumaraldehyde->p-Coumaryl Alcohol Monolignol Radicals Monolignol Radicals p-Coumaryl Alcohol->Monolignol Radicals Oxidation (e.g., Laccases, Peroxidases) Dihydrobenzofuran Core Dihydrobenzofuran Core Monolignol Radicals->Dihydrobenzofuran Core Radical Coupling Dihydrobenzofuran Carboxylic Acids Dihydrobenzofuran Carboxylic Acids Dihydrobenzofuran Core->Dihydrobenzofuran Carboxylic Acids e.g., Oxidation, Methylation, Prenylation

Caption: Generalized biosynthetic pathway to dihydrobenzofuran carboxylic acids.

Conclusion

This guide highlights that plants, particularly Myrsine seguinii and Polygonum barbatum, are well-documented sources of dihydrobenzofuran carboxylic acids, with established protocols for their isolation and quantification. Fungal sources, while known to produce a vast array of secondary metabolites, require further investigation to identify and quantify species that produce significant amounts of dihydrobenzofuran carboxylic acids. The general biosynthetic pathway provides a framework for understanding the formation of these complex molecules, offering potential avenues for synthetic biology and metabolic engineering approaches to enhance their production. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate and study these promising natural products.

References

Spectroscopic and Structural Elucidation of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the compound 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. It also outlines the standard experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this and related chemical entities.

Chemical Structure and Properties

Compound Name: this compound Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol Structure:

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation cluster_reporting Reporting synthesis Synthesis of 5-Methoxy-2,3- dihydrobenzofuran-2-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Analysis of Spectra nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation report Technical Guide / Whitepaper structure_elucidation->report

An In-depth Technical Guide to 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 93885-41-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, identified by CAS number 93885-41-7, is a heterocyclic organic compound belonging to the dihydrobenzofuran class. This scaffold is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. While specific research on this particular molecule is limited, the dihydrobenzofuran core is a key pharmacophore in numerous biologically active compounds, demonstrating potential as a scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the known properties of this compound, its potential biological relevance based on structurally similar compounds, and a list of current suppliers.

Chemical and Physical Properties

The following table summarizes the key chemical and predicted physical properties of this compound.

PropertyValueSource
CAS Number 93885-41-7Internal Search
Chemical Name This compoundInternal Search
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Boiling Point (Predicted) 374.1 ± 42.0 °C[2]
Density (Predicted) 1.331 ± 0.06 g/cm³[2]
pKa (Predicted) 3.08 ± 0.20[2]
Storage Temperature Room Temperature (Sealed in dry conditions)[2]

Biological Activities of the Dihydrobenzofuran Scaffold

The benzofuran and dihydrobenzofuran cores are present in a multitude of natural and synthetic compounds that display a broad range of pharmacological activities.[3][4] These activities include anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[3][5] The biological potential of these scaffolds makes this compound a molecule of interest for further investigation.

Anti-inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have been identified as potent anti-inflammatory agents.[6] Some of these compounds have been shown to be powerful inhibitors of prostaglandin synthesis, a key process in the inflammatory response.[6] For instance, certain 2,3-dihydrobenzofuran-2-one analogues have demonstrated significantly greater potency than diclofenac in inhibiting acute inflammation.[6]

Anticancer Activity

The dihydrobenzofuran scaffold is a promising framework for the development of novel anticancer agents.[1][5] Derivatives have shown significant growth inhibitory activity against various cancer cell lines.[3] For example, certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against human cancer cell lines including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers.[3][7] Some of these compounds also demonstrated excellent inhibitory activity against NF-κB, a key signaling pathway involved in cancer development and progression.[3]

Antibacterial and Antioxidant Activity

Various benzofuran derivatives have been reported to possess antibacterial and antioxidant properties.[3][4] The specific antibacterial spectrum and antioxidant capacity can be influenced by the nature and position of substituents on the benzofuran ring system.

Potential Signaling Pathways

Given the documented activity of closely related compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a critical regulator of inflammatory responses and cell survival.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus translocates Gene Pro-inflammatory Gene Expression Dihydrobenzofuran Dihydrobenzofuran Derivative Dihydrobenzofuran->IKK Inhibition

Figure 1: Potential inhibition of the NF-κB signaling pathway by dihydrobenzofuran derivatives.

Experimental Protocols

While no specific experimental protocols for this compound have been published, a general workflow for assessing the cytotoxic activity of a novel compound is outlined below. This protocol is based on standard methodologies used in the evaluation of anticancer agents.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT15, MCF-7) start->cell_culture cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock solution in DMSO) treatment 4. Compound Treatment (Serial dilutions, 48-72h incubation) compound_prep->treatment cell_seeding->treatment assay 5. Cytotoxicity Assay (e.g., MTT, SRB) treatment->assay data_acq 6. Data Acquisition (Absorbance reading) assay->data_acq analysis 7. Data Analysis (IC50 determination) data_acq->analysis end End analysis->end

Figure 2: General workflow for assessing in vitro cytotoxicity of a test compound.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to request a Safety Data Sheet (SDS) from the supplier before handling this compound.

SupplierLocation
American ElementsUSA
abcr GmbHGermany
MolbaseChina
BLDpharmChina/USA

Safety Information

A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety and handling information. As a general precaution for a research chemical with limited toxicological data, it is recommended to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound (CAS 93885-41-7) is a member of the dihydrobenzofuran class of compounds, a scaffold known for its diverse and potent biological activities. While direct experimental data on this specific molecule is scarce, the extensive research on related dihydrobenzofuran derivatives suggests its potential as a valuable building block for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the biological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. Natural and synthetic benzofurans are known to possess anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antioxidant properties.[1][2] The dihydrobenzofuran core, in particular, is a structural motif found in numerous biologically active natural products. This review provides a technical guide to the synthesis, potential biological activities, and associated signaling pathways of this compound and its close derivatives, based on the current scientific literature.

Synthesis and Chemical Properties

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be inferred from established methods for analogous structures. A common route involves the cyclization of a suitably substituted phenol. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis would likely begin with a methoxy-substituted phenol, which undergoes O-alkylation with an appropriate three-carbon synthon bearing a protected carboxylic acid or a precursor group. This is followed by an intramolecular cyclization to form the dihydrobenzofuran ring, and subsequent deprotection or conversion of the side chain to the carboxylic acid.

G A 4-Methoxyphenol B O-Alkylation with 3-halopropanoate ester A->B C Intramolecular Cyclization (e.g., Friedel-Crafts) B->C D Ester Hydrolysis C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Based on reported syntheses of similar compounds, such as 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid, a representative protocol for the hydrolysis of a corresponding ester precursor is provided.[3]

Protocol: Hydrolysis of Methyl 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

  • Reaction Setup: A mixture of methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (1 equivalent) and 2 M sodium hydroxide (1.5 equivalents) in ethanol is prepared in a round-bottom flask.

  • Heating: The reaction mixture is heated to reflux for 1 hour.

  • Solvent Removal: The bulk of the solvent is evaporated under reduced pressure.

  • Acidification: The residue is acidified with 2 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Biological Activity and Therapeutic Potential

Research into the biological activities of this compound itself is limited. However, extensive studies on its structural analogs, particularly other dihydrobenzofuran and benzofuran derivatives, reveal a broad spectrum of pharmacological effects. These compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Numerous derivatives of the benzofuran and dihydrobenzofuran scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[4]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Benzofuran-2-carboxamide derivative 35 ACHN (renal)2.74[5]
Benzofuran-2-carboxamide derivative 35 HCT15 (colon)2.37[5]
Benzofuran-2-carboxamide derivative 35 MM231 (breast)2.20[5]
Benzofuran-2-carboxamide derivative 35 NUGC-3 (gastric)2.48[5]
Benzofuran-2-carboxamide derivative 35 NCI-H23 (lung)5.86[5]
Benzofuran-2-carboxamide derivative 35 PC-3 (prostate)2.68[5]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g HCT-116 (colon)0.87[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g HeLa (cervical)0.73[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g HepG2 (liver)5.74[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g A549 (lung)0.57[6]
Anti-inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have been shown to possess anti-inflammatory properties. A patent application describes 2,3-dihydro-5-methoxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid as being effective in treating inflammation of mucous membranes and possessing antioxidant and radical-scavenging actions.[7] Furthermore, studies on other methoxy-substituted trans-2,3-diaryl-2,3-dihydrobenzofurans have demonstrated their ability to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) upon lipopolysaccharide (LPS) activation in U937 cells.[1][8]

Table 2: Anti-inflammatory Activity of a Related Dihydrobenzofuran Derivative

CompoundAssayIC50 (µM)Reference
Dihydrobenzofuran derivative 38 NO Production Inhibition5.28[5]
Neuroprotective Activity

Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Some of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage.[2] This suggests that the 5-methoxy isomer could also possess neuroprotective potential.

Signaling Pathways

The biological effects of benzofuran and dihydrobenzofuran derivatives are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are frequently implicated in their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydrobenzofuran derivatives have been shown to inhibit this pathway.[1]

G cluster_0 Cytoplasm cluster_1 Nucleus A LPS B TLR4 A->B C IKK Complex B->C D IκBα C->D phosphorylates E NF-κB G Ubiquitination & Degradation D->G H NF-κB E->H translocates F Dihydrobenzofuran Derivatives F->C inhibits I Pro-inflammatory Gene Transcription H->I activates

Caption: Inhibition of the NF-κB signaling pathway by dihydrobenzofuran derivatives.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct research on this specific molecule is limited, the extensive data on its close analogs strongly suggest that it is a promising candidate for further investigation, particularly in the areas of oncology, inflammation, and neuroprotection. The synthesis is feasible through established chemical routes, and its biological activity is likely mediated through well-characterized signaling pathways such as NF-κB. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential for drug development.

References

Unveiling the Pharmacophore of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active natural products and synthetic compounds. Derivatives of this core have demonstrated a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This technical guide focuses on elucidating the pharmacophore of a specific analogue, 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this scaffold. By dissecting its structural features and their relationship to biological activity, we aim to provide a framework for the development of potent and selective modulators of various biological targets.

The Core Scaffold: Chemical Identity and Properties

This compound is a bicyclic organic compound featuring a fused benzene and dihydrofuran ring system. The key functional groups that dictate its physicochemical properties and potential biological interactions are the carboxylic acid at the C2 position and the methoxy group at the C5 position of the benzofuran ring.

PropertyValue
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Canonical SMILES COC1=CC2=C(C=C1)OC(C2)C(=O)O
InChI Key FAWZPILQQANJKM-UHFFFAOYSA-N

Deciphering the Pharmacophore

The proposed pharmacophoric features are:

  • Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the C2 position is a crucial feature, capable of acting as both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the hydroxyl group). It can also engage in ionic interactions when deprotonated.

  • Hydrophobic Core: The bicyclic 2,3-dihydrobenzofuran ring system provides a rigid, hydrophobic scaffold that likely participates in van der Waals or hydrophobic interactions within the binding pocket of a target protein.

  • Hydrogen Bond Acceptor: The oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor. Its position and electronic-donating nature can also influence the overall electron density of the aromatic ring, potentially modulating interactions.

  • Aromatic Ring: The benzene ring component can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein.

  • Chiral Center: The C2 position is a stereocenter, and the specific (R or S) configuration can significantly impact the molecule's orientation in a binding site and, consequently, its biological activity.

Pharmacophore cluster_molecule This compound cluster_features Deduced Pharmacophoric Features mol HBA1 H-Bond Acceptor HBD1 H-Bond Donor HYD Hydrophobic Core ARO Aromatic Ring HBA2 H-Bond Acceptor p_cooh_o->HBA1 Carboxylic Acid (Carbonyl) p_cooh_oh->HBD1 Carboxylic Acid (Hydroxyl) p_ring->HYD Dihydrofuran Ring p_benzene->ARO Benzene Ring p_methoxy->HBA2 Methoxy Group

A hypothetical pharmacophore model.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize key SAR findings from the literature for two important biological targets: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Nuclear Factor-kappa B (NF-κB).

PPARα Agonistic Activity

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been identified as potent and selective PPARα agonists, which are of interest for the treatment of dyslipidemia.

Position of SubstitutionSubstituentEffect on PPARα AgonismReference
C5 Methoxy (-OCH3)Generally favorable for activity[3]
C7 Halogens (e.g., -Cl, -Br)Can enhance potency[3]
C2 Carboxylic Acid (-COOH)Essential for activity (likely interacts with key residues in the ligand-binding domain)[3]
C2 Stereochemistry (S)-enantiomerOften shows higher activity than the (R)-enantiomer, indicating stereospecific binding[4]
N-phenylamide at C2 Various substitutionsThe electronic and hydrophobic properties of substituents on the phenyl ring significantly modulate activity[2]
NF-κB Inhibitory Activity

The NF-κB signaling pathway is a key regulator of inflammation and is implicated in various diseases, including cancer. Certain 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.[2]

Position of SubstitutionSubstituentEffect on NF-κB InhibitionReference
C2 N-(substituted)phenylamideHydrophobic groups on the N-phenyl ring tend to increase inhibitory activity[2]
Benzofuran vs. Dihydrobenzofuran Dihydro (saturated) furan ringCan exhibit potent activity, suggesting the planar aromaticity of the furan ring is not always required[2]
Substituents on Benzene Ring Electron-donating groupsCan influence activity, suggesting electronic properties of the core are important[2]

Biological Activities and Signaling Pathways

PPARα Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in lipid and glucose metabolism.[5] PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation.[6] Agonists of PPARα, like certain 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[7]

PPAR_pathway ligand 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid PPARa PPARα ligand->PPARa Binds & Activates complex PPARα-RXR Heterodimer PPARa->complex Heterodimerizes with RXR RXR RXR->complex PPRE Peroxisome Proliferator Response Element (PPRE) on DNA complex->PPRE Binds to transcription Transcription of Target Genes PPRE->transcription Initiates response Increased Fatty Acid Oxidation Reduced Triglycerides transcription->response

Simplified PPARα activation pathway.
NF-κB Signaling Inhibition

The NF-κB pathway is a central mediator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Certain 2,3-dihydrobenzofuran derivatives can inhibit this pathway, leading to anti-inflammatory effects.[10]

NFkB_pathway stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex stimuli->IKK IkB_NFkB IκB-NF-κB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB pIkB Phosphorylated IκB IkB_NFkB->pIkB NFkB_active Active NF-κB IkB_NFkB->NFkB_active Releases ub_pIkB Ubiquitinated pIκB pIkB->ub_pIkB Ubiquitination proteasome Proteasomal Degradation ub_pIkB->proteasome proteasome->IkB Degrades nucleus Nucleus NFkB_active->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription Activates inhibitor Dihydrobenzofuran Derivative inhibitor->IKK Inhibits

NF-κB signaling and point of inhibition.

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic acid Derivatives

The synthesis of the 2,3-dihydrobenzofuran-2-carboxylic acid core often involves the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid.[11] The following is a generalized protocol based on literature procedures.

Materials:

  • Benzofuran-2-carboxylic acid derivative

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent (e.g., Ethyl acetate, Methanol, or Tetrahydrofuran)

  • Hydrogen gas (H2)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the starting benzofuran-2-carboxylic acid derivative in a suitable solvent.

  • Inert Atmosphere: Purge the flask with an inert gas to remove air.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under the inert atmosphere.

  • Hydrogenation: Connect the flask to a hydrogen source and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 2,3-dihydrobenzofuran-2-carboxylic acid derivative.

Synthesis_Workflow start Start: Benzofuran-2-carboxylic acid derivative dissolve Dissolve in Solvent start->dissolve purge_inert Purge with Inert Gas dissolve->purge_inert add_catalyst Add Pd/C Catalyst purge_inert->add_catalyst hydrogenate Hydrogenate (H2, pressure) add_catalyst->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter to Remove Catalyst monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end End Product: 2,3-Dihydrobenzofuran-2- carboxylic acid purify->end

General workflow for the synthesis.
Biological Assay: NF-κB Reporter Gene Assay

This assay is commonly used to screen for inhibitors of the NF-κB signaling pathway.

Principle:

Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which produces a measurable signal. A decrease in the signal in the presence of a test compound indicates inhibition of the pathway.

Procedure:

  • Cell Culture: Plate cells stably or transiently transfected with the NF-κB reporter construct in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or other test compounds for a defined pre-incubation period.

  • Stimulation: Induce the NF-κB pathway by adding a stimulant, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

  • Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to cell viability (determined in a parallel assay) and calculate the concentration-dependent inhibition and IC50 value for each compound.

Conclusion

The pharmacophore of this compound is characterized by a combination of a central hydrophobic scaffold, a critical carboxylic acid moiety for hydrogen bonding and ionic interactions, and a methoxy group that can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring. The stereochemistry at the C2 position is also a key determinant of biological activity. Through SAR studies on analogous compounds, it is evident that this scaffold is a versatile starting point for the design of potent and selective modulators of important biological targets such as PPARα and the NF-κB pathway. The information presented in this guide provides a framework for the rational design and optimization of novel drug candidates based on the 2,3-dihydrobenzofuran-2-carboxylic acid core, with potential applications in metabolic and inflammatory diseases. Further investigation into the specific interactions of these compounds with their biological targets will be instrumental in advancing their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The following sections outline the necessary reagents, step-by-step procedure, and characterization data.

Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 4-methoxyphenol. The first step involves an O-alkylation with methyl 2-bromoacrylate, followed by an intramolecular cyclization and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Materials and Reagents:

  • 4-Methoxyphenol

  • Methyl 2-bromoacrylate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR Spectrometer

  • Mass Spectrometer

  • Melting point apparatus

Step 1: Synthesis of Methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate
  • To a solution of 4-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 2-bromoacrylate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to obtain pure methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate.

Step 2: Synthesis of this compound
  • Dissolve the purified methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

ParameterStep 1: Esterification & CyclizationStep 2: Hydrolysis
Starting Material 4-MethoxyphenolMethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate
Key Reagents Methyl 2-bromoacrylate, K₂CO₃Sodium hydroxide
Solvent AcetoneEthanol/Water
Reaction Temperature Reflux (approx. 56 °C)Reflux (approx. 80-90 °C)
Reaction Time 12-16 hours2-4 hours
Product Methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylateThis compound
Typical Yield 60-70%85-95%
Purity (by NMR) >95%>98%
Appearance Colorless oil or low-melting solidWhite to off-white solid
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

Experimental Workflow

Synthesis_Workflow A Start: 4-Methoxyphenol B Step 1: O-Alkylation & Intramolecular Cyclization A->B Methyl 2-bromoacrylate, K2CO3, Acetone, Reflux C Intermediate: Methyl 5-methoxy-2,3- dihydrobenzofuran-2-carboxylate B->C D Purification: Column Chromatography C->D E Step 2: Hydrolysis D->E NaOH, Ethanol/Water, Reflux F Final Product: 5-Methoxy-2,3-dihydrobenzofuran- 2-carboxylic acid E->F G Final Purification: Filtration & Drying F->G

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives in anticancer studies. The information is based on published research on related benzofuran compounds.

Introduction

Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties.[1][2] The benzofuran scaffold is a key structural component in various biologically active natural products and synthetic molecules.[2] Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid, in particular, have been the focus of anticancer drug development due to their demonstrated cytotoxicity against various cancer cell lines.[3][4] The inclusion of a methoxy group at the 5-position is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity.

Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, studies on its derivatives suggest several potential pathways through which it may exert its anticancer effects. These include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of NF-κB Signaling Pathway:

A prominent mechanism for related benzofuran derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[6] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[6] Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been shown to inhibit NF-κB transcriptional activity, suggesting a potential mechanism for their anticancer effects.[3][7]

Induction of Apoptosis:

Several benzofuran derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[5][8] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[1] Western blot analysis of cells treated with benzofuran compounds has shown an increase in the levels of cleaved (active) caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), which are hallmarks of apoptosis.[8][9]

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5] Some benzofuran derivatives have demonstrated the ability to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data on Related Compounds

Table 1: Cytotoxic Activity of 2,3-Dihydrobenzofuran-2-carboxylic Acid N-(substituted)phenylamide Derivatives

Cell LineCancer TypeGI50 (µM)
ACHNRenal Cancer2.74
HCT15Colon Cancer2.37
MM231Breast Cancer2.20
NUGC-3Gastric Cancer2.48
NCI-H23Lung CancerNot Specified
PC-3Prostate CancerNot Specified

Data is for a representative derivative, Compound 35, from a study on N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid.[4] GI50 is the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxic Activity of Other Benzofuran Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Derivative 1cK562Leukemia< 50
Derivative 1eK562Leukemia< 50
Derivative 2dK562Leukemia< 50
Derivative 3dK562Leukemia< 50
Compound 32A2780Ovarian Cancer12
Compound 33A2780Ovarian Cancer11
Compound 38A549Lung Cancer0.12
Compound 38SGC7901Gastric Cancer2.75

IC50 is the concentration required to inhibit cell growth by 50%.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or derivative) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Apoptosis Assay by Western Blotting

This protocol is used to detect the induction of apoptosis by analyzing the expression of key apoptotic markers.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at the desired concentrations for the specified time. Harvest the cells and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize the expression to a loading control like β-actin.

Visualizations

Signaling Pathways

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Receptor IKK IKK Receptor->IKK Activates PI3K PI3K Receptor->PI3K Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation Survival Genes mTOR->Proliferation Promotes Bax Bax CytoC Cytochrome c Bax->CytoC Promotes Release Compound 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid Derivative Compound->IKK Inhibits Compound->PI3K Inhibits Compound->Bax Upregulates Compound->Bcl2 Downregulates NFkB_nuc->Proliferation Activates Transcription Apoptosis Apoptosis CytoC->Apoptosis Initiates

Caption: Potential anticancer signaling pathways targeted by benzofuran derivatives.

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays start Start: Synthesize/Obtain 5-Methoxy-2,3-dihydrobenzofuran- 2-carboxylic acid derivative cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat cells with various concentrations of the compound cell_culture->treatment mtt_assay Cell Viability Assay (MTT/SRB) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot Analysis (Caspases, PARP, Bcl-2) treatment->western_blot data_analysis Data Analysis: Determine IC50, Apoptosis Induction, Protein Expression mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Anticancer Potential data_analysis->conclusion

Caption: General experimental workflow for evaluating anticancer activity.

References

Application Notes and Protocols for Antimicrobial Assay of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocols outlined below are standard methodologies for determining the antimicrobial efficacy of a novel compound.

Data Presentation

The antimicrobial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results can be summarized as follows:

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213DataDataDataData
Escherichia coliATCC 25922DataDataDataData
Pseudomonas aeruginosaATCC 27853DataDataDataData
Candida albicansATCC 10231DataDataDataData

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal strains

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI) in the wells of a 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the initial compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10.[5] Well 11 serves as a growth control (broth and inoculum) and well 12 as a sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well will be 200 µL.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This test is performed after the MIC has been determined.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates or other suitable solid media

  • Sterile pipette tips and micropipette

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial incubation.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[7]

Agar Disk Diffusion Assay (Qualitative Screening)

This method, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a compound.[10][11][12]

Materials:

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline and 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation and Plating:

    • Prepare a standardized microbial suspension as described in the MIC protocol.

    • Dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of growth.[12]

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Incubate the plates as described previously.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[6]

Visualizations

Antimicrobial_Assay_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_compound Prepare Serial Dilutions of Test Compound inoculate_mic Inoculate Microtiter Plate prep_compound->inoculate_mic prep_inoculum_mic Prepare Standardized Microbial Inoculum prep_inoculum_mic->inoculate_mic incubate_mic Incubate Plate (18-24h) inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Potential_Antimicrobial_Mechanisms cluster_bacterium Bacterial Cell compound This compound membrane Cell Membrane Disruption compound->membrane ph Intracellular pH Decrease compound->ph enzyme Enzyme Inhibition compound->enzyme dna DNA Synthesis Inhibition compound->dna Potential membrane->ph

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes: Anti-inflammatory Activity Testing of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and fewer side effects is a cornerstone of drug discovery. Heterocyclic compounds containing a benzofuran ring are known to exhibit a wide range of pharmacological properties, including anti-inflammatory activity.[1] 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, a derivative of this class, presents a promising scaffold for investigation. These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of this compound, outlining a tiered approach from initial in vitro screening to in vivo validation and mechanistic studies.

Proposed Investigational Workflow

The evaluation of a novel compound's anti-inflammatory properties follows a logical progression.[2] The process begins with high-throughput in vitro assays to establish primary activity, followed by cell-based assays to understand its effects in a biological context. Promising results lead to mechanistic studies to elucidate the underlying signaling pathways. Finally, in vivo models are used to confirm efficacy in a whole-organism system.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation p1 Primary Screening (Enzyme Inhibition Assays) p2 Secondary Screening (Cell-Based Assays) p1->p2 Hit Confirmation m1 Signaling Pathway Analysis (NF-κB, MAPK) p2->m1 Elucidate MOA v1 Acute Inflammation Model (Carrageenan-Induced Paw Edema) m1->v1 Confirm Efficacy

Caption: General experimental workflow for anti-inflammatory drug discovery.

Part 1: In Vitro Efficacy Evaluation

In vitro assays are essential for the initial screening of compounds in a cost-effective and high-throughput manner.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Principle: Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[3] There are two primary isoforms: COX-1, which is constitutively expressed for homeostatic functions, and COX-2, which is induced during inflammation.[3][4] This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes to determine the compound's inhibitory potential and selectivity.[5]

Protocol: (Based on a fluorometric screening kit)[3][6][7]

  • Reagent Preparation:

    • Prepare Assay Buffer, COX Probe, and COX Cofactor solutions as per the manufacturer's instructions.

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in sterile water and keep on ice.

    • Prepare the substrate solution by mixing Arachidonic Acid with NaOH and diluting with water.[7]

  • Inhibitor Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a series of dilutions (e.g., 0.1, 1, 10, 100 µM) in Assay Buffer.

    • Use a known non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Assay Procedure:

    • In a 96-well white opaque plate, add the test compound dilutions, controls, or vehicle (DMSO) to designated wells.

    • Prepare a Reaction Master Mix containing Assay Buffer, COX Probe, diluted Cofactor, and either COX-1 or COX-2 enzyme.

    • Add the Reaction Master Mix to all wells.

    • Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously.

  • Data Acquisition and Analysis:

    • Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

    • Calculate the rate of reaction from the linear portion of the curve.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus log[inhibitor].

Data Presentation:

CompoundConcentration (µM)% Inhibition of COX-1% Inhibition of COX-2
Test Compound0.1
1
10
100
Indomethacin10
Celecoxib10
IC50 Value (µM) TBD TBD
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[8] This assay quantifies the inhibitory effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[9][10] NO levels are measured indirectly by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.[11][12]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified 5% CO2 incubator at 37°C.[8]

    • Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[9]

  • Cell Viability (MTT Assay):

    • Before the main assay, determine the non-toxic concentration range of the test compound by treating cells with various concentrations for 24 hours and performing an MTT assay to assess cell viability.[9]

  • Treatment and Stimulation:

    • Pre-treat the adhered cells with non-toxic concentrations of the test compound or a positive control (e.g., L-NAME) for 1 hour.

    • Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.[9][10]

    • Incubate the plate for 24 hours.[8]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[9]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Data Presentation:

TreatmentConcentration (µM)Absorbance (540 nm)% NO Inhibition
Control (Untreated)-N/A
LPS (1 µg/mL)-0%
Test Compound + LPS10
50
100
L-NAME + LPS100
Pro-inflammatory Cytokine Quantification

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response.[13] This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of these cytokines in the supernatant of LPS-stimulated RAW 264.7 cells.[14][15]

Protocol:

  • Sample Collection:

    • Culture, treat, and stimulate RAW 264.7 cells as described in the Nitric Oxide Production Assay (Section 1.2).

    • Collect the cell culture supernatant and store at -80°C until use.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.[16][17]

    • Coat a 96-well plate with the capture antibody specific to the target cytokine.

    • Add standards, controls, and collected cell supernatants to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody that "sandwiches" the captured cytokine.[16]

    • Add Avidin conjugated to Horseradish Peroxidase (HRP) and incubate.[16]

    • Wash the plate again.

    • Add a TMB substrate solution, which reacts with HRP to produce a colored product.[16]

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of cytokines in the samples by interpolating their absorbance values from the standard curve.

Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-
LPS (1 µg/mL)-
Test Compound + LPS10
50
100
Dexamethasone + LPS10

Part 2: Mechanistic Studies

Understanding how a compound exerts its anti-inflammatory effects requires investigating its impact on key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a master regulator of inflammation.[18] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[19][20] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by signals like LPS, a kinase complex (IKK) phosphorylates IκB, leading to its degradation.[21] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[18][21][22]

G cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Proteasome Proteasome Degradation IkB_P->Proteasome IkB_P->NFkB_active Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Genes Translocates & Activates Nucleus Nucleus

Caption: The canonical NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial signal transduction routes that convert extracellular stimuli into cellular responses, including inflammation.[23][24] Key MAPK subfamilies involved in inflammation are p38 and JNK, which are activated by stress and inflammatory cytokines. Once activated, these kinases phosphorylate downstream transcription factors (like AP-1), leading to the production of inflammatory mediators.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK MAPK_p38 p38 MAPK MAP2K_p38->MAPK_p38 MAPK_JNK JNK MAP2K_JNK->MAPK_JNK Transcription Transcription Factors (e.g., AP-1, ATF2) MAPK_p38->Transcription MAPK_JNK->Transcription Response Inflammatory Response (Cytokine Production) Transcription->Response

Caption: Simplified MAPK signaling cascade in inflammation.

Protocol (Western Blot for Phosphorylated Proteins):

  • Culture, treat, and stimulate RAW 264.7 cells for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for the phosphorylated forms of IκBα, p65 (NF-κB), p38, and JNK.

  • Probe separate blots with antibodies for the total forms of these proteins to serve as loading controls.

  • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band density to determine the effect of the test compound on the phosphorylation of these key signaling proteins.

Part 3: In Vivo Efficacy Evaluation

In vivo models are critical for confirming the anti-inflammatory activity of a compound in a complex physiological system.

Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating acute inflammation.[25] Subplantar injection of carrageenan, a chemical irritant, induces a biphasic inflammatory response characterized by fluid exudation and leukocyte infiltration, resulting in measurable paw swelling (edema).[25][26] The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory activity.[26]

Protocol: [27][28]

  • Animals: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.[28]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Carrageenan): Vehicle + Carrageenan.

    • Group III (Standard): Indomethacin (10 mg/kg, i.p.) + Carrageenan.[28]

    • Group IV-VI (Test): Test compound (e.g., 10, 25, 50 mg/kg, i.p.) + Carrageenan.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, indomethacin, or test compound intraperitoneally 30-60 minutes before the carrageenan injection.[27][29]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.[27]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[27][29]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation:

| Group | Treatment | Dose (mg/kg) | \multicolumn{4}{c|}{Increase in Paw Volume (mL) at Hour:} | % Inhibition at 4h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | 1h | 2h | 3h | 4h | | | II | Carrageenan Control | - | | | | | 0% | | III | Indomethacin | 10 | | | | | | | IV | Test Compound | 10 | | | | | | | V | Test Compound | 25 | | | | | | | VI | Test Compound | 50 | | | | | |

This comprehensive set of protocols provides a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The data generated from these in vitro and in vivo assays will allow for a thorough characterization of its efficacy, potency, and mechanism of action, guiding further preclinical development.

References

Application Notes and Protocols: Derivatization of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid and subsequent evaluation of the synthesized derivatives in biological assays. The primary focus is on the synthesis of a library of amide derivatives and their assessment for cytotoxic activity, a common screening paradigm for novel chemical entities in drug discovery.

Introduction

This compound is a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The carboxylic acid moiety provides a convenient handle for synthetic modification, allowing for the generation of diverse libraries of compounds through amide bond formation. This process, known as derivatization, is a crucial step in structure-activity relationship (SAR) studies, aiming to optimize the therapeutic potential of a lead compound.

This document outlines a general yet detailed protocol for the synthesis of N-substituted amide derivatives of this compound using a standard peptide coupling reagent. Furthermore, a comprehensive protocol for a widely used colorimetric bioassay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Data Presentation: Biological Activity of Benzofuran Derivatives

The following table summarizes representative quantitative data for various benzofuran and 2,3-dihydrobenzofuran-2-carboxamide derivatives, illustrating their cytotoxic and anti-inflammatory activities. This data is compiled from existing literature to showcase the potential of this compound class and to provide a template for data presentation.

Compound IDStructureBioassayCell Line/TargetIC50 / ActivityReference
1a Benzofuran-2-carboxylic acid N-(4'-hydroxyphenyl)amideCytotoxicity (SRB assay)ACHN (renal cancer)GI50: 2.74 µM[1]
1b Benzofuran-2-carboxylic acid N-(4'-hydroxyphenyl)amideCytotoxicity (SRB assay)HCT15 (colon cancer)GI50: 2.37 µM[1]
1c Benzofuran-2-carboxylic acid N-(4'-hydroxyphenyl)amideCytotoxicity (SRB assay)MM231 (breast cancer)GI50: 2.20 µM[1]
2a 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamideNF-κB InhibitionLPS-stimulated RAW 264.7-[1]
3a 3-Methyl-5,6-dimethoxy-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamideSigma-1 Receptor Binding-Kᵢ = 27.5 nM[2]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 5-Methoxy-2,3-dihydrobenzofuran-2-carboxamides

This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol details the procedure for determining the cytotoxic effects of the synthesized derivatives on a selected cancer cell line using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized amide derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in a complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[3][4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the untreated control wells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Amide Derivatives cluster_bioassay Bioassay: Cytotoxicity Screening start 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid reagents Amine, EDC, HOBt, DIPEA in DMF coupling Amide Coupling Reaction start->coupling reagents->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product Pure Amide Derivative purification->product cell_culture Cell Seeding in 96-well Plate product->cell_culture treatment Compound Treatment cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and bioassay of this compound derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb Release dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression compound Benzofuran Derivative compound->ikk Inhibition

References

Application Note: Chiral Separation of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. The stereochemistry of such compounds is often crucial to their pharmacological activity, making the separation and analysis of individual enantiomers a critical step in drug discovery and development. This application note provides detailed protocols for the chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC). Two primary approaches are presented, utilizing polysaccharide-based and anion-exchange chiral stationary phases (CSPs), providing a comprehensive strategy for method development and optimization.

Methodology Overview

The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach.[1] For acidic compounds such as this compound, the use of an acidic modifier in the mobile phase is generally recommended to ensure proper ionization and achieve good peak shape.[1] This application note outlines two starting protocols based on different, widely applicable CSPs.

Protocol 1: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are versatile and widely used for the separation of a broad range of chiral compounds.[1] For acidic analytes, a normal phase separation is often effective.

Experimental Protocol

1. Column and Equipment:

  • Chiral Stationary Phase: CHIRALPAK® IC (or a similar immobilized polysaccharide-based column).
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.
  • Column Dimensions: 4.6 x 250 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-Hexane and Ethanol.
  • Add an acidic modifier, such as Trifluoroacetic Acid (TFA) or Acetic Acid, to the mobile phase. A typical starting concentration is 0.1% (v/v).

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol with 0.1% TFA (e.g., 80:20 v/v). The ratio can be adjusted to optimize retention and resolution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomeric peaks.

Data Presentation

The following table is a template for expected data. Actual values will need to be determined experimentally.

ParameterValue
Retention Time (Enantiomer 1)tR1
Retention Time (Enantiomer 2)tR2
Separation Factor (α)tR2' / tR1'
Resolution (Rs)2(tR2 - tR1) / (w1 + w2)

Protocol 2: Anion-Exchange Chiral Stationary Phase

Weak anion-exchange (WAX) CSPs, such as those based on quinine or quinidine derivatives, are specifically designed for the enantioseparation of acidic compounds.[2] These columns operate based on an ion-exchange mechanism between the protonated chiral selector and the deprotonated acidic analyte.[2]

Experimental Protocol

1. Column and Equipment:

  • Chiral Stationary Phase: CHIRALPAK® QN-AX (or QD-AX for potential inversion of elution order).[2]
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.
  • Column Dimensions: 4.6 x 150 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • The mobile phase is typically a polar organic solvent, such as methanol, with acidic and/or salt additives to control the ionic strength and pH.[2]
  • A common mobile phase consists of Methanol with Acetic Acid and Ammonium Acetate.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (e.g., 100 / 0.3 / 0.15 v/v/w). The concentrations of the additives can be adjusted to optimize the separation.
  • Flow Rate: 0.7 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 5 µL.
  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomeric peaks.

Data Presentation

The following table is a template for expected data. Actual values will need to be determined experimentally.

ParameterValue
Retention Time (Enantiomer 1)tR1
Retention Time (Enantiomer 2)tR2
Separation Factor (α)tR2' / tR1'
Resolution (Rs)2(tR2 - tR1) / (w1 + w2)

Method Development and Optimization Workflow

Since no specific application data for this compound is readily available, a systematic method development approach is recommended. The following workflow can be used to optimize the chiral separation.

Chiral_Method_Development cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_final Final Method Start Start with Racemic Standard Screen_Poly Protocol 1: Polysaccharide CSP (e.g., CHIRALPAK IC) Start->Screen_Poly Screen_Anion Protocol 2: Anion-Exchange CSP (e.g., CHIRALPAK QN-AX) Start->Screen_Anion Eval Partial or No Separation? Screen_Poly->Eval Screen_Anion->Eval Opt_Mobile Adjust Mobile Phase Ratio (e.g., Hexane/Ethanol) Eval->Opt_Mobile Yes End Optimized Chiral Separation Eval->End No, Baseline Separation Achieved Opt_Additive Vary Additive Concentration (e.g., TFA, Acetic Acid) Opt_Mobile->Opt_Additive Opt_Temp Change Column Temperature Opt_Additive->Opt_Temp Opt_Flow Modify Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Eval Re-evaluate

Caption: Workflow for chiral method development.

Signaling Pathway for Chiral Recognition (Conceptual)

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective chiral recognition, a minimum of three points of interaction are generally required, with at least one being stereochemically dependent.

Chiral_Recognition cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase cluster_complex Diastereomeric Complexes cluster_elution Elution R_Enantiomer R-Enantiomer Complex_R [CSP - R-Enantiomer] (Less Stable) R_Enantiomer->Complex_R Interaction S_Enantiomer S-Enantiomer Complex_S [CSP - S-Enantiomer] (More Stable) S_Enantiomer->Complex_S Interaction CSP Chiral Selector Elution_R Faster Elution Complex_R->Elution_R Elution_S Slower Elution Complex_S->Elution_S

Caption: Conceptual diagram of chiral recognition.

The chiral separation of this compound enantiomers can be successfully achieved using either polysaccharide-based or anion-exchange chiral stationary phases. The provided protocols offer robust starting points for method development. Optimization of the mobile phase composition, including the ratio of organic solvents and the concentration of acidic additives, will be key to achieving baseline separation with optimal resolution and analysis time. The logical workflow presented will guide the user through a systematic approach to developing a validated chiral separation method suitable for research, quality control, and drug development applications.

References

Application Note: Analysis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are suitable for applications in drug metabolism, pharmacokinetics (DMPK), and quality control of pharmaceutical preparations.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and robust analytical methods are crucial for its quantification in biological and pharmaceutical samples. This application note describes two reliable methods for the analysis of this compound: an HPLC-UV method for routine quantification and a more sensitive and selective LC-MS method for complex matrices and lower detection limits.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC-UV method provides a straightforward and cost-effective approach for the determination of this compound in bulk drug substances and simple formulations.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 280 nm.

  • Run Time: 15 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a solid dosage form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV
ParameterValue
Retention Time~ 6.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantification (LOQ)~ 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Liquid Chromatography-Mass Spectrometry (LC-MS)

The LC-MS method offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol: LC-MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Precursor Ion (m/z): 193.05 [M-H]⁻ (based on a molecular weight of 194.18 g/mol ).[1]

  • Product Ions (for MRM): To be determined by infusion of a standard solution. Plausible fragments could be m/z 149 and m/z 121.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

3. Sample Preparation (e.g., from plasma):

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS system.

Data Presentation: LC-MS
ParameterValue
Retention Time~ 3.2 min
Precursor Ion (m/z)193.05
Product Ions (m/z)e.g., 149, 121
Linearity (r²)> 0.995
Limit of Detection (LOD)~ 0.1 ng/mL
Limit of Quantification (LOQ)~ 0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Extraction / Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution / Reconstitution Filtration->Dilution HPLC HPLC System Dilution->HPLC HPLC-UV Method LCMS LC-MS System Dilution->LCMS LC-MS Method Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Conclusion

The HPLC-UV and LC-MS methods presented in this application note are suitable for the reliable quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being appropriate for routine analysis of less complex samples and LC-MS providing the necessary sensitivity and selectivity for challenging matrices and low-level quantification. Both methods should be fully validated according to the relevant regulatory guidelines before implementation.

References

Application Notes and Protocols: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid as a versatile starting material in organic synthesis. The dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. This document outlines key synthetic transformations, potential applications in drug discovery, and detailed experimental protocols for the derivatization of this valuable building block.

Introduction: The Significance of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran motif is a core component of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Derivatives have been investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.[2][3] The presence of the carboxylic acid functionality at the 2-position and a methoxy group on the aromatic ring of this compound offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of compound libraries for drug discovery.

Key Synthetic Transformations and Applications

This compound is amenable to a variety of standard organic transformations, primarily involving the carboxylic acid group. The most common of these are amide and ester formations, which allow for the introduction of a wide range of functional groups and the modulation of physicochemical properties.

The synthesis of amides from this compound is a key strategy for creating derivatives with potential biological activity. Benzofuran-2-carboxamides, in general, have been explored as potent inhibitors of various enzymes and receptors.[4] For instance, novel benzofuran-2-carboxylic acids have been identified as potent Pim-1 kinase inhibitors, which are targets in oncology.[4] Furthermore, N-substituted benzimidazole carboxamides bearing methoxy groups have shown promising antiproliferative and antibacterial activities.[5][6]

General Workflow for Amide Coupling:

G start 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid coupling Amide Coupling Reagent (e.g., HATU, EDC) start->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product 5-Methoxy-2,3-dihydrobenzofuran-2-carboxamide coupling->product Amide Bond Formation base Base (e.g., DIPEA) base->coupling solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->coupling G start 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid nitration Nitration start->nitration reduction Reduction of Nitro Group nitration->reduction amide_formation Amide Formation reduction->amide_formation piperazine Piperazine Installation amide_formation->piperazine intermediate Key Vilazodone Intermediate piperazine->intermediate G AA Arachidonic Acid COX COX-1/COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 inflammation Inflammation, Pain, Fever PGE2->inflammation inhibitor Dihydrobenzofuran Derivatives inhibitor->mPGES1

References

Application Note: In Vitro Cytotoxicity Assessment of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to many natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Research has highlighted their potential as anti-tumor, antibacterial, anti-inflammatory, and antiviral agents.[2][3] Specifically, derivatives of benzofuran-2-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines, indicating their potential as a scaffold for the development of new anticancer therapeutics.[4][5][6][7][8] 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a member of this promising family of compounds. To evaluate its potential as a therapeutic agent, a crucial primary step is to determine its cytotoxic profile.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[9][10][11] The assay quantifies the metabolic activity of living cells, which serves as an indicator of their viability. In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10] This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay.

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. Mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[9] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 570 and 590 nm.[12] The intensity of the purple color is a direct measure of the number of metabolically active, and therefore viable, cells.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake by cell

Caption: Principle of the MTT assay.

Materials and Reagents

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

  • Inverted microscope

  • Sterile pipette tips and tubes

Experimental Protocol

The following protocol outlines the steps for assessing the cytotoxicity of this compound.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Cell Seeding B 2. Cell Adhesion (24h) A->B C 3. Compound Treatment B->C D 4. Incubation (24-72h) C->D E 5. Add MTT Solution D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance G->H I 9. Calculate Cell Viability H->I

Caption: Experimental workflow of the MTT cytotoxicity assay.

Step 1: Cell Seeding

  • Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for a negative control (cells with medium only) and a blank (medium only).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

Step 2: Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of the test compound to the respective wells.

  • Add 100 µL of serum-free medium containing the same concentration of the solvent (e.g., DMSO) to the negative control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[11][12]

  • Incubate the plate for 2 to 4 hours at 37°C.[12] During this time, purple formazan crystals will form in the viable cells.

  • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

Step 4: Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Subtract the absorbance of the blank (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table. This allows for easy comparison of the cytotoxic effects of this compound across different cell lines and incubation times.

Table 1: Cytotoxic Activity (IC50) of this compound

Cell LineIncubation Time (hours)IC50 (µM)
e.g., A54924Data to be determined
48Data to be determined
72Data to be determined
e.g., MCF-724Data to be determined
48Data to be determined
72Data to be determined
e.g., HeLa24Data to be determined
48Data to be determined
72Data to be determined

IC50 values are to be presented as the mean ± standard deviation from at least three independent experiments.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound using the MTT assay. Given the known biological activities of related benzofuran derivatives, this assay is a critical first step in characterizing the potential of this compound for further development as a therapeutic agent. The results obtained from this protocol will provide valuable data on the dose-dependent cytotoxic effects of the compound on various cancer cell lines, paving the way for more in-depth mechanistic studies.

References

Application Notes and Protocols for the Development of Novel Inhibitors from 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel inhibitors derived from the scaffold of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. This document outlines potential biological targets, synthetic strategies, and detailed protocols for biological evaluation.

Introduction and Potential Biological Targets

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile platform for the design of small molecule inhibitors.[1] The incorporation of a methoxy group at the 5-position can influence the molecule's electronic properties and binding interactions with biological targets. Derivatives of the benzofuran and dihydrobenzofuran core have shown significant inhibitory activity against a range of targets implicated in cancer and inflammation.[2][3][4]

Based on existing research, promising biological targets for inhibitors derived from this compound include:

  • Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates inflammation, cell survival, and immune responses.[5][6] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

  • Pim-1 Kinase: A serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[7] Overexpression of Pim-1 is associated with various hematological and solid tumors.

  • Lysine-Specific Demethylase 1 (LSD1): A histone demethylase that is frequently overexpressed in cancer and contributes to oncogenesis by altering gene expression.[3]

Synthetic Strategies

The development of novel inhibitors from this compound typically involves the modification of the carboxylic acid moiety to generate a library of amides or esters. The general workflow for synthesizing N-(substituted)phenylamide derivatives is outlined below.

General Workflow for Amide Synthesis

The synthesis of N-(substituted)phenylamide derivatives from this compound can be achieved through a standard amide coupling reaction. This process involves the activation of the carboxylic acid followed by reaction with a substituted aniline.

G cluster_synthesis Synthesis Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with SOCl2 or EDC/HOBt) Start->Activation Step 1 Coupling Amide Coupling (with substituted aniline) Activation->Coupling Step 2 Purification Purification (e.g., Column Chromatography) Coupling->Purification Step 3 Product N-(substituted)phenylamide derivative Purification->Product Final Product G cluster_assay NF-κB Luciferase Reporter Assay Workflow Seed Seed cells with NF-κB luciferase reporter construct Treat Treat cells with test compound and an NF-κB activator (e.g., LPS) Seed->Treat Incubate Incubate for a defined period Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure luciferase activity (luminescence) Lyse->Measure Analyze Analyze data to determine IC50 values Measure->Analyze G cluster_assay Pim-1 Kinase Assay (ADP-Glo™) Workflow Setup Set up kinase reaction with Pim-1 enzyme, substrate, ATP, and test compound Incubate Incubate to allow for ATP to ADP conversion Setup->Incubate Stop Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubate->Stop Convert Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Stop->Convert Measure Measure luminescence Convert->Measure Analyze Analyze data to determine IC50 values Measure->Analyze G cluster_assay LSD1 Demethylase Assay Workflow Coat Coat plate with di-methylated H3-K4 substrate React Add LSD1 enzyme and test compound Coat->React Incubate Incubate to allow demethylation React->Incubate Detect Add specific antibody to detect demethylated product Incubate->Detect Measure Add detection reagent and measure fluorescence or absorbance Detect->Measure Analyze Analyze data to determine IC50 values Measure->Analyze G cluster_pathway Canonical NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription induces Inhibitor Inhibitor Inhibitor->IKK inhibits G cluster_pathway Pim-1 Kinase Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 induces transcription of Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates phosphorylates Response Cell Proliferation & Survival Substrates->Response Inhibitor Inhibitor Inhibitor->Pim1 inhibits G cluster_pathway Role of LSD1 in Cancer LSD1 LSD1 H3K4me H3K4me1/2 LSD1->H3K4me demethylates GeneRepression Tumor Suppressor Gene Repression H3K4me->GeneRepression Oncogenesis Oncogenesis GeneRepression->Oncogenesis Inhibitor Inhibitor Inhibitor->LSD1 inhibits

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the ethyl ester precursor, ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate, typically through a cyclization reaction. The second step is the hydrolysis (saponification) of the ester to yield the final carboxylic acid product.

Q2: I am observing low yields in the final hydrolysis step. What are the potential causes and solutions?

A2: Low yields during the hydrolysis of the ethyl ester precursor are often due to incomplete reaction or product loss during workup. Here are some common causes and troubleshooting steps:

  • Incomplete Hydrolysis: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Ensure at least 2-3 equivalents of the base (e.g., NaOH or LiOH) are used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Product Precipitation: The sodium salt of the carboxylic acid might be sparingly soluble in the reaction mixture, preventing complete reaction.

    • Solution: Add a co-solvent such as tetrahydrofuran (THF) or use a higher proportion of water in the solvent mixture to improve solubility.

  • Product Loss During Workup: The product may be lost during the extraction process if the pH is not optimal.

    • Solution: After hydrolysis, ensure the reaction mixture is sufficiently acidified (pH ~2-3) with a strong acid like HCl to fully protonate the carboxylate. The carboxylic acid product should precipitate out. If it remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate.

Q3: My final product has a broad melting point and appears impure. What are the likely impurities and how can I remove them?

A3: A broad melting point indicates the presence of impurities. Common impurities include:

  • Unhydrolyzed Ester: The most common impurity is the starting ethyl ester.

    • Removal: If the hydrolysis was incomplete, you can re-subject the crude product to the hydrolysis conditions. Alternatively, column chromatography can separate the less polar ester from the more polar carboxylic acid.

  • Starting Materials from Cyclization: Residual reactants from the initial ring-formation step may carry through.

    • Removal: Purification of the intermediate ester by column chromatography before hydrolysis is highly recommended.

  • Side-Products: Depending on the cyclization method, side-products may form.

    • Removal: Recrystallization of the final product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. If that fails, column chromatography may be necessary.

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: Careful control of the following parameters is crucial:

  • Temperature: Both the cyclization and hydrolysis steps can be temperature-sensitive. Side reactions may occur at excessively high temperatures.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time for complete conversion without significant side-product formation.

  • Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and bases should be carefully controlled.

  • Anhydrous Conditions: For many cyclization reactions, maintaining anhydrous (dry) conditions is critical to prevent unwanted side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the final carboxylic acid Incomplete hydrolysis of the ester precursor.Increase reaction time, temperature, or equivalents of base. Monitor by TLC.
Product is water-soluble and not precipitating upon acidification.Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.
Incorrect pH during workup.Ensure the pH is adjusted to ~2-3 with a strong acid to precipitate the carboxylic acid.
Formation of significant impurities Incomplete reaction in either the cyclization or hydrolysis step.Optimize reaction conditions (time, temperature, stoichiometry) for each step.
Side reactions during cyclization.Re-evaluate the cyclization method and conditions. Ensure starting materials are pure.
Degradation of product.Avoid excessive heat during purification and drying.
Difficulty in purifying the final product Product and impurities have similar polarities.Try recrystallization from different solvent systems. If unsuccessful, use preparative HPLC.
Oily product that does not solidify.Try to form a salt (e.g., with dicyclohexylamine) to induce crystallization, then liberate the free acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (Ester Precursor)

This protocol describes a general method for the cyclization to form the dihydrobenzofuran ring system.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Addition of Base: Add a suitable base, for example, potassium carbonate (2 equivalents), and stir the mixture.

  • Addition of Alkylating Agent: Add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis of Ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate
  • Preparation: Dissolve the purified ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Addition of Base: Add sodium hydroxide (2.5 equivalents) and stir the mixture.

  • Reaction: Heat the mixture to reflux (around 80 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 2M HCl with stirring until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Reaction Conditions for Hydrolysis of Dihydrobenzofuran Esters
Parameter Condition A Condition B Condition C (Enzymatic) [1]
Ester Precursor Methyl EsterEthyl EsterVarious Alkyl Esters[1]
Base/Catalyst NaOH[2]LiOHCandida antarctica lipase B[1]
Equivalents of Base 1.5 - 3.02.0Catalytic
Solvent Ethanol/Water (1:1)[2]Dioxane/Water (9:1)Dioxane/t-Butanol (9:1)[1]
Temperature 60-80 °C (Reflux)50 °CRoom Temperature or 0 °C[1]
Reaction Time 1-4 hours[2]1.5-3 hours1-24 hours
Typical Yield >90%>90%Variable (enantioselective)

Visualizations

Reaction_Pathway A 4-Methoxyphenol B Ethyl 5-methoxy-2,3- dihydrobenzofuran-2-carboxylate A->B Ethyl 2,3-dibromopropionate, K2CO3, Acetonitrile, 80°C C 5-Methoxy-2,3- dihydrobenzofuran-2-carboxylic acid B->C NaOH, Ethanol/H2O, Reflux, then H+ Experimental_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Mix 4-methoxyphenol and base in solvent B Add alkylating agent and heat A->B C Reaction Monitoring (TLC) B->C D Workup and Purification (Column Chromatography) C->D E Dissolve ester precursor in solvent D->E Purified Ester F Add base and heat E->F G Reaction Monitoring (TLC) F->G H Acidification and Product Isolation (Filtration) G->H I I H->I Final Product Troubleshooting_Tree Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Hydrolysis Hydrolysis Check_Step->Hydrolysis Final Product Cyclization Cyclization Check_Step->Cyclization Intermediate Incomplete_Hydrolysis Incomplete Reaction? Hydrolysis->Incomplete_Hydrolysis Purify_Ester Purify intermediate ester by column chromatography. Cyclization->Purify_Ester Increase_Time_Temp Increase reaction time, temperature, or base eq. Incomplete_Hydrolysis->Increase_Time_Temp Yes Workup_Issue Workup Issue? Incomplete_Hydrolysis->Workup_Issue No Check_pH Ensure pH ~2-3 for precipitation. Extract with EtOAc. Workup_Issue->Check_pH Yes Optimize_Cyclization Optimize cyclization conditions (temp, solvent, catalyst). Purify_Ester->Optimize_Cyclization If yield is still low

References

common side reactions in dihydrobenzofuran synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dihydrobenzofurans.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a substituted dihydrobenzofuran is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: Poor regioselectivity is a common issue, especially in intramolecular cyclization reactions on a substituted aromatic ring. The outcome is often governed by both steric and electronic factors.

  • Directing Groups: The electronic nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups can activate the ortho and para positions, influencing the site of cyclization. Strategically placing a directing group can significantly enhance regioselectivity. For instance, in Rh(III)-catalyzed C-H activation/annulation reactions, directing groups like amides are often employed to achieve high regioselectivity.[1][2]

  • Steric Hindrance: Bulky substituents near a potential cyclization site can sterically hinder the reaction, favoring cyclization at a less hindered position.

  • Catalyst and Ligand Choice: In transition metal-catalyzed syntheses (e.g., using Pd, Rh, or Cu), the choice of catalyst and ligands can dramatically influence the regiochemical outcome. Experimenting with different ligand systems can tune the steric and electronic properties of the catalyst to favor the desired regioisomer.

Q2: I am observing significant oxidation of other functional groups in my starting material, leading to low yields of the desired dihydrobenzofuran. What can I do to prevent this?

A2: The oxidation of sensitive functional groups, such as primary or secondary alcohols, is a known side reaction, particularly in syntheses that require harsh oxidizing conditions.[3]

  • Milder Reaction Conditions: Avoid high temperatures and strong oxidizing agents. Many modern synthetic methods are being developed to proceed under milder conditions to enhance functional group tolerance.[3]

  • Alternative Synthetic Routes: Consider a different synthetic strategy that does not involve strong oxidants. For example, methods based on C-H functionalization or intramolecular Heck reactions can be more compatible with sensitive functional groups.[1][2]

  • Protecting Groups: If feasible, protect the sensitive functional groups before the cyclization step and deprotect them afterward.

Q3: My final product mixture contains a significant amount of an isomerized alkene byproduct. How can I avoid this?

A3: Alkene isomerization in the newly formed dihydrobenzofuran ring can be catalyzed by acidic conditions.[3]

  • Addition of a Base: The addition of a non-nucleophilic base, such as triethylamine (Et₃N), can neutralize any acidic species in the reaction mixture, thereby suppressing acid-mediated isomerization.[3] It is often added before the introduction of a catalyst that might promote such isomerization.

Q4: My reaction is suffering from low yields due to the dimerization of my starting material. How can I minimize this side reaction?

A4: Dimerization is often a problem in reactions that proceed through radical intermediates, such as the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans.[4][5]

  • Control of Reaction Conditions: The choice of oxidant, solvent, and temperature can significantly impact the selectivity of the reaction. For example, in the silver(I)-promoted oxidative coupling of methyl p-coumarate, using 0.5 equivalents of Ag₂O in acetonitrile was found to provide a good balance between conversion and selectivity, minimizing side reactions.[4][6][7]

  • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive intermediate, thus favoring the intramolecular or desired intermolecular reaction over dimerization.

Troubleshooting Guides

Guide 1: Low Yield in Transition Metal-Catalyzed Dihydrobenzofuran Synthesis

This guide provides a systematic approach to troubleshooting low yields in common transition metal-catalyzed reactions for dihydrobenzofuran synthesis.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed catalyst Check Catalyst Activity - Fresh catalyst? - Stored properly? start->catalyst reagents Assess Reagent Purity - Starting materials pure? - Solvents dry/degassed? catalyst->reagents Catalyst OK optimization Systematically Optimize - Screen ligands - Vary solvent/base/temp. catalyst->optimization Inactive Catalyst conditions Verify Reaction Conditions - Correct temperature? - Inert atmosphere? reagents->conditions Reagents Pure reagents->optimization Impure Reagents conditions->optimization Conditions Correct conditions->optimization Suboptimal Conditions success Improved Yield optimization->success Optimization Successful

Caption: Logical workflow for troubleshooting low yields.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction

This is a general protocol; specific conditions will vary based on the substrate.

  • Reagent and Solvent Preparation: Ensure all starting materials are pure. The solvent (e.g., toluene, DMF, or acetonitrile) should be anhydrous and thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide substrate, the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Addition of Reagents: Add the degassed solvent via syringe, followed by the base (e.g., K₂CO₃, NaOAc, or Et₃N, 1.5-2.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Poor Regioselectivity in C-H Functionalization Reactions

This guide addresses the challenge of controlling regioselectivity in C-H functionalization approaches to dihydrobenzofurans.

Decision Tree for Improving Regioselectivity

Regioselectivity start Mixture of Regioisomers directing_group Is a directing group present? start->directing_group add_dg Incorporate a directing group (e.g., amide) directing_group->add_dg No modify_dg Modify the existing directing group directing_group->modify_dg Yes sterics Evaluate Steric Hindrance - Can substrate be modified? add_dg->sterics modify_dg->sterics modify_substrate Modify substrate to increase steric bias sterics->modify_substrate Yes catalyst Screen Catalysts/Ligands - Vary metal center - Test bulky/chiral ligands sterics->catalyst No modify_substrate->catalyst result Improved Regioselectivity catalyst->result

Caption: Decision-making process for regioselectivity issues.

Quantitative Data Summary

The following tables summarize quantitative data from optimization studies, illustrating how changing reaction parameters can help avoid side reactions and improve yields.

Table 1: Optimization of Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis [4][6][7]

EntryOxidant (equiv.)SolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
1Ag₂O (0.5)CH₂Cl₂RT208545
2Ag₂O (0.5)Benzene/AcetoneRT207852
3Ag₂O (0.5)AcetonitrileRT48261
4Ag₂O (0.7)AcetonitrileRT48855
5Ag₂O (0.5)Acetonitrile046548
6Ag₂O (0.5)Acetonitrile85 (reflux)49558

Data is illustrative and based on trends reported for the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester.

Table 2: Effect of Base in Suppressing Alkene Isomerization [3]

EntrySubstrateCatalyst SystemAdditive (equiv.)Product Ratio (Desired:Isomerized)Yield (%)
1Alcohol 1PIFA, then Cu(OTf)₂None7:155
2Alcohol 1PIFA, then Cu(OTf)₂Et₃N (4.0)>95:562

PIFA = Phenyliodine bis(trifluoroacetate). Ratio determined by ¹H NMR of the crude product.

References

Technical Support Center: Purification of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be substituted phenols or haloacetic acids.

  • Ester precursor: If the synthesis involves the hydrolysis of an ester, the corresponding unhydrolyzed ester is a common impurity. This will be less polar than the desired carboxylic acid.

  • Neutral byproducts: Side reactions can lead to the formation of various non-acidic compounds.

  • Decarboxylation product: Although less common under standard conditions, excessive heat during workup or purification can lead to the loss of the carboxylic acid group.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess purity. For TLC, a polar eluent system, such as ethyl acetate/hexanes with a small amount of acetic acid, is often effective. In HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., formic or trifluoroacetic acid) is a good starting point. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

Q3: What is the most effective initial purification strategy for crude this compound?

A3: Acid-base extraction is a highly effective initial purification step.[1][2][3][4] This technique separates the acidic product from neutral and basic impurities. The crude material is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Solution
Product does not crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly, then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure product.- If impurities are suspected, perform an additional purification step like column chromatography or another acid-base extraction.
Oily precipitate forms instead of crystals - The melting point of the compound is close to the temperature of the crystallization solvent.- High concentration of impurities.- Use a lower boiling point solvent or a solvent mixture.- Ensure the solution is not cooled too rapidly.- Re-purify the material to remove impurities that may be acting as a eutectic mixture.
Low recovery after crystallization - The compound has significant solubility in the cold crystallization solvent.- Too much solvent was used.- Cool the crystallization mixture for a longer period in an ice bath before filtration.- Minimize the amount of solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Low yield of precipitated product after acidification - Incomplete extraction into the aqueous basic layer.- Incomplete precipitation upon acidification.- Perform multiple extractions with the basic solution.- Ensure thorough mixing of the organic and aqueous layers.- Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2).- If the product has some water solubility, extract the acidified aqueous layer with an organic solvent like ethyl acetate.
Formation of an emulsion during extraction - Vigorous shaking of the separatory funnel.- High concentration of dissolved substances.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the emulsified layer through a pad of celite.
Product purity is still low after extraction - The impurity is also acidic and is co-extracted.- Incomplete separation of layers.- Use a weaker base like sodium bicarbonate to selectively extract the more acidic carboxylic acid if a less acidic impurity (like a phenol) is present.[4]- Carefully separate the layers, avoiding contamination of the aqueous layer with the organic layer.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities - Inappropriate solvent system (eluent).- Overloading the column.- Optimize the eluent system using TLC. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4.- Add a small amount of acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid and reduce tailing.- Use a smaller amount of crude material relative to the amount of silica gel.
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture.
Streaking or tailing of the product band - The carboxylic acid is interacting strongly with the silica gel.- As mentioned, add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent system.

Quantitative Data Summary

The following table provides representative data for the purification of this compound using different techniques. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Acid-Base Extraction 75-85%90-95%85-95%Excellent for removing neutral impurities.
Crystallization >90%>98%70-90%Effective for removing closely related impurities.
Column Chromatography 60-80%>97%60-85%Useful for purifying very crude material or separating compounds with similar acidity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Backwash: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring. The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: In a flask, add the minimum amount of the hot solvent required to completely dissolve the crude this compound.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.5-1%) should be included in the eluent to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_extraction Acid-Base Extraction cluster_crystallization Crystallization cluster_chromatography Column Chromatography cluster_end Pure Product Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Initial Purification Load_Column Load on Silica Gel Column Crude->Load_Column Alternative for complex mixtures Extract Extract with aq. NaHCO3 Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer Separate->Acidify Aqueous Layer Filter_Dry Filter and Dry Acidify->Filter_Dry Dissolve_Hot Dissolve in Hot Solvent Filter_Dry->Dissolve_Hot Further Purification Cool Cool to Room Temperature Dissolve_Hot->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter_Wash_Dry Filter, Wash, and Dry Ice_Bath->Filter_Wash_Dry Pure Pure Product (>98%) Filter_Wash_Dry->Pure Elute Elute with Solvent Gradient Load_Column->Elute Collect Collect Fractions (TLC analysis) Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Crystallization Attempt Problem No Crystals Form Start->Problem Solution1 Concentrate Solution Problem->Solution1 Supersaturation Issue Solution2 Scratch Flask / Add Seed Crystal Problem->Solution2 Nucleation Issue Solution3 Re-purify (e.g., Chromatography) Problem->Solution3 Impurity Issue Success Crystals Form Solution1->Success Solution2->Success Solution3->Start Try Crystallization Again

Caption: Troubleshooting logic for crystallization issues.

References

improving the yield and purity of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed two-step synthetic route involves the initial synthesis of 5-methoxybenzofuran-2-carboxylic acid followed by its catalytic hydrogenation. The first step typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with an alpha-haloacetate (like ethyl bromoacetate) followed by hydrolysis of the resulting ester.[1] The subsequent step is the selective hydrogenation of the furan ring to yield the desired 2,3-dihydrobenzofuran derivative.[2]

Q2: I am having trouble with the initial synthesis of the precursor, 5-methoxybenzofuran-2-carboxylic acid. What are the critical parameters?

A2: Success in the synthesis of the benzofuran precursor hinges on several factors. Key parameters include the choice of base (e.g., anhydrous potassium carbonate), solvent (e.g., DMF), and reaction temperature. Ensuring anhydrous conditions is crucial to prevent unwanted side reactions. The subsequent hydrolysis of the intermediate ester to the carboxylic acid is typically achieved using a strong base like sodium hydroxide in a solvent mixture such as dioxane and water.[1]

Q3: My hydrogenation of 5-methoxybenzofuran-2-carboxylic acid is not proceeding to completion. What could be the issue?

A3: Incomplete hydrogenation can be due to several factors. Catalyst activity is paramount; ensure you are using a fresh, active catalyst such as Palladium on carbon (Pd/C) or a specialized Ruthenium-based catalyst.[2] Hydrogen pressure and reaction time are also critical; pressures of 65-70 psi and reaction times of up to 48 hours may be necessary for complete conversion.[3] The solvent choice can also influence the reaction; ethyl acetate is a commonly used solvent for this type of hydrogenation.[3] Finally, impurities in your starting material can act as catalyst poisons, inhibiting the reaction.

Q4: What are the best methods for purifying the final product, this compound?

A4: The primary methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common solvent systems for similar carboxylic acids include ethyl acetate-hexane mixtures.[1] For column chromatography, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate, often with a small amount of acetic acid to improve peak shape, is a good starting point.

Q5: I am observing significant byproduct formation during the synthesis. What are the likely impurities?

A5: In the initial benzofuran synthesis, incomplete reaction can leave unreacted 2-hydroxy-5-methoxybenzaldehyde. During hydrogenation, over-reduction of the benzene ring or the carboxylic acid can occur, though this is less common with selective catalysts like Pd/C under controlled conditions. Incomplete hydrogenation will result in the presence of the starting benzofuran.

Troubleshooting Guides

Low Yield in Synthesis
Symptom Possible Cause Suggested Solution
Low yield of 5-methoxybenzofuran-2-carboxylic acid (precursor) Incomplete initial reaction between 2-hydroxy-5-methoxybenzaldehyde and ethyl bromoacetate.Ensure anhydrous conditions. Use a sufficient excess of the base (e.g., K2CO3). Increase reaction time or temperature as needed, monitoring by TLC.[1]
Incomplete hydrolysis of the intermediate ester.Increase the concentration of the base (e.g., NaOH) or the reaction time for the hydrolysis step. Ensure complete dissolution of the ester in the solvent system.
Low yield of this compound Inactive hydrogenation catalyst.Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for extended periods. Consider using a different catalyst, such as a Ruthenium-based catalyst, which has shown high activity for this transformation.[2]
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure within the safe limits of your equipment. Extend the reaction time and monitor the reaction progress by TLC or LC-MS.
Presence of catalyst poisons in the starting material.Purify the 5-methoxybenzofuran-2-carboxylic acid precursor thoroughly before hydrogenation. Common poisons include sulfur and nitrogen-containing compounds.
Low Purity of Final Product
Symptom Possible Cause Suggested Solution
Presence of starting material (5-methoxybenzofuran-2-carboxylic acid) in the final product. Incomplete hydrogenation.See "Low yield" troubleshooting for hydrogenation. Consider increasing the catalyst loading.
Broad melting point or multiple spots on TLC. Presence of various side-products.Optimize purification. For recrystallization, try different solvent systems (e.g., ethanol/water, acetone/hexane). For column chromatography, adjust the polarity of the eluent system and consider adding a small amount of acetic acid to the mobile phase to suppress tailing of the carboxylic acid.
Oily or non-crystalline product. Residual solvent or low-melting impurities.Ensure the product is thoroughly dried under vacuum. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If this fails, column chromatography is recommended.

Experimental Protocols

Synthesis of 5-methoxybenzofuran-2-carboxylic acid

This procedure is adapted from a general method for the synthesis of benzofuran-2-carboxylic acids.[1]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: Cool the mixture in an ice bath and add ethyl bromoacetate (1 equivalent) dropwise.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 30 minutes, then warm to 60°C and stir for 12 hours.

  • Workup: Pour the reaction mixture into ice water. Collect the precipitated solid by filtration. This solid is the intermediate, ethyl 5-methoxybenzofuran-2-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of dioxane and 1N sodium hydroxide solution. Stir at room temperature for 2 hours.

  • Isolation: Evaporate the dioxane under reduced pressure. Pour the remaining aqueous solution into ice water and wash with diethyl ether. Acidify the aqueous layer to pH 2 with 2M HCl.

  • Purification: Collect the precipitated solid by filtration to obtain crude 5-methoxybenzofuran-2-carboxylic acid. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Catalytic Hydrogenation to this compound

This protocol is based on a general procedure for the hydrogenation of benzofuran-2-carboxylic acids.[3]

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-methoxybenzofuran-2-carboxylic acid (1 equivalent) in ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 65-70 psi with hydrogen.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethyl acetate-hexane solvent system.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-methoxybenzofuran-2-carboxylic acid cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Purification A 2-hydroxy-5-methoxybenzaldehyde C Reaction with K2CO3 in DMF A->C B Ethyl bromoacetate B->C D Ethyl 5-methoxybenzofuran-2-carboxylate C->D Intermediate E Hydrolysis with NaOH D->E F 5-methoxybenzofuran-2-carboxylic acid E->F Precursor Product G 5-methoxybenzofuran-2-carboxylic acid I Hydrogenation G->I H H2, Pd/C H->I J Crude this compound I->J K Crude Product L Recrystallization or Column Chromatography K->L M Pure this compound L->M Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Step1 Problem in Step 1 (Benzofuran Synthesis)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Hydrogenation)? Start->Check_Step2 Incomplete_Reaction Incomplete Reaction? Check_Step1->Incomplete_Reaction Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Step1->Incomplete_Hydrolysis Inactive_Catalyst Inactive Catalyst? Check_Step2->Inactive_Catalyst Conditions_Suboptimal Suboptimal Conditions? (Pressure/Time) Check_Step2->Conditions_Suboptimal Solution1 Optimize reaction time/temp. Ensure anhydrous conditions. Incomplete_Reaction->Solution1 Yes Solution2 Increase base concentration or reaction time. Incomplete_Hydrolysis->Solution2 Yes Solution3 Use fresh catalyst. Consider alternative catalysts. Inactive_Catalyst->Solution3 Yes Solution4 Increase H2 pressure. Extend reaction time. Conditions_Suboptimal->Solution4 Yes

Caption: Troubleshooting logic for low yield issues.

Purification_Troubleshooting Start Purity Issues TLC_Analysis Analyze by TLC Start->TLC_Analysis Multiple_Spots Multiple Spots? TLC_Analysis->Multiple_Spots Streaking Streaking/Tailing? TLC_Analysis->Streaking Recrystallize Optimize Recrystallization Multiple_Spots->Recrystallize Yes Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography If Recrystallization Fails Modify_Eluent Add Acetic Acid to Eluent Streaking->Modify_Eluent Yes Check_Solvent Try different solvent systems Recrystallize->Check_Solvent

Caption: Decision tree for troubleshooting product purification.

References

Technical Support Center: Troubleshooting Poor Solubility of Benzofuran Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor aqueous solubility of benzofuran derivatives during biological assays. Compound precipitation can lead to inconsistent and inaccurate results, hindering research progress. This guide provides practical troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible data.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My benzofuran derivative precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

  • Question: What is the first thing I should check if my compound is precipitating? Answer: The initial step is to re-evaluate the final concentration of dimethyl sulfoxide (DMSO) in your assay. For many cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to prevent solvent-induced toxicity.[1][2] However, this low concentration might not be sufficient to maintain the solubility of your benzofuran derivative. It is advisable to perform a DMSO tolerance test on your specific cell line to determine the maximum concentration that does not affect cell viability or the assay readout. If a higher DMSO concentration is tolerated, this could be the simplest solution.

  • Question: I have optimized the DMSO concentration, but my compound still precipitates. What should I do next? Answer: Consider using a co-solvent in addition to DMSO. Co-solvents are water-miscible organic solvents that can enhance the solubility of hydrophobic compounds.[1] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It is critical to perform vehicle control experiments to ensure the co-solvent itself does not interfere with the assay.

  • Question: How do I select the appropriate co-solvent and determine its optimal concentration? Answer: The choice of a co-solvent and its concentration is empirical and dependent on the specific compound. A practical approach is to prepare a concentrated stock solution of your benzofuran derivative in 100% DMSO. Then, perform serial dilutions into your aqueous assay buffer containing various concentrations of a co-solvent (e.g., 1%, 5%, 10% ethanol). Visually inspect for any precipitation to determine the minimum co-solvent concentration required to maintain solubility.[1]

Issue 2: The media in my cell-based assay becomes cloudy over time during incubation.

  • Question: What could be causing the cloudiness in the media during incubation? Answer: The compound is likely slowly precipitating out of the solution. This could be due to a variety of factors, including temperature changes or interactions with components in the cell culture media.[2]

  • Question: How can I prevent this slow precipitation? Answer: If possible, try reducing the incubation time. Ensure the incubator temperature is stable and evaluate the compatibility of your compound with the media components. As a more advanced solution, consider using a formulation strategy that enhances stability, such as creating a nanosuspension or using a cyclodextrin complex.[2]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for in vitro assays?

A1: The maximum recommended concentration of DMSO is highly dependent on the cell type and the specific assay. Generally, a final concentration of less than 0.5% is considered safe for most cell lines to avoid cytotoxicity.[1][2] However, some robust cell lines may tolerate up to 1% DMSO.[2] It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions.

Q2: Are there alternatives to DMSO for dissolving highly lipophilic benzofuran derivatives?

A2: Yes, several alternatives can be explored. For very hydrophobic compounds, formulating them in lipid-based systems such as emulsions or using cyclodextrins to form inclusion complexes can significantly enhance their aqueous solubility.[2] Nanosuspension technology, which involves reducing the particle size of the drug to the nanometer range, is another advanced option that increases the surface area and dissolution rate.[2]

Q3: How does pH affect the solubility of benzofuran derivatives?

A3: The solubility of ionizable benzofuran derivatives can be significantly influenced by the pH of the aqueous buffer.[1] For acidic or basic compounds, adjusting the pH of the assay buffer to a range where the compound is in its more soluble ionized form can be an effective strategy. Knowing the pKa of your compound is important to predict its ionization state at a given pH. However, you must ensure that the adjusted pH is compatible with your biological assay system.

Q4: Can I use sonication to help dissolve my benzofuran derivative?

A4: Yes, gentle warming or brief sonication can be used to aid the dissolution of your compound in the stock solvent, such as DMSO.[2] However, it is crucial to visually inspect the solution for any undissolved particles to ensure complete dissolution.[2]

Data Presentation

Table 1: Common Co-solvents for Bioassays

Co-solventTypical Starting Concentration RangeNotes
Ethanol1% - 10%Perform vehicle controls to check for assay interference.
Propylene Glycol1% - 10%Often used in preclinical formulations.
Polyethylene Glycol 400 (PEG 400)1% - 10%Can also act as a permeation enhancer.[3]

Table 2: Influence of pH on Solubility of Ionizable Compounds

Compound TypepH Adjustment to Increase SolubilityRationale
Acidic CompoundIncrease pH above pKaPromotes formation of the more soluble ionized (anionic) form.
Basic CompoundDecrease pH below pKaPromotes formation of the more soluble ionized (cationic) form.

Experimental Protocols

Protocol 1: Preparation of a Benzofuran Derivative Stock Solution using a Co-solvent (DMSO)

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the benzofuran derivative powder.

    • Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, use gentle warming or brief sonication.

    • Visually inspect the solution to confirm that no undissolved particles are present.[2]

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution into the cell culture medium or assay buffer.

    • To minimize precipitation, add the aqueous buffer to the DMSO stock slowly while vortexing or stirring vigorously.[4] This prevents localized high concentrations of the compound.

Protocol 2: Formulation using Cyclodextrin Encapsulation (Kneading Method)

  • Molar Ratio Determination:

    • Determine the optimal molar ratio of the benzofuran derivative to cyclodextrin (e.g., 1:1 or 1:2) based on preliminary screening or literature data.

  • Inclusion Complex Formation:

    • Create a paste by mixing the compound and cyclodextrin at the predetermined molar ratio with a small amount of a water-miscible solvent (e.g., a water-ethanol mixture).

    • Knead the paste thoroughly for a defined period (e.g., 45-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.[2]

  • Dissolution for Assay:

    • The resulting solid inclusion complex can then be dissolved in an aqueous buffer or cell culture medium for the assay.

Visualizations

TroubleshootingWorkflow start Compound Precipitates in Bioassay check_dmso Re-evaluate Final DMSO Concentration (Keep <0.5% if possible) start->check_dmso dmso_ok Is Precipitation Resolved? check_dmso->dmso_ok use_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) dmso_ok->use_cosolvent No end_success Proceed with Bioassay dmso_ok->end_success Yes cosolvent_ok Is Precipitation Resolved? use_cosolvent->cosolvent_ok adjust_ph Adjust Buffer pH (if compound is ionizable) cosolvent_ok->adjust_ph No cosolvent_ok->end_success Yes ph_ok Is Precipitation Resolved? adjust_ph->ph_ok advanced_formulation Consider Advanced Formulations (Cyclodextrins, Nanosuspensions) ph_ok->advanced_formulation No ph_ok->end_success Yes end_fail Consult Formulation Specialist advanced_formulation->end_fail

Caption: A logical workflow for troubleshooting precipitation issues.

StockPreparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Benzofuran Derivative add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Gentle Sonication add_dmso->dissolve inspect_stock Visually Inspect for Clarity dissolve->inspect_stock slow_addition Slowly Add Stock to Buffer with Vigorous Mixing inspect_stock->slow_addition prepare_buffer Prepare Aqueous Buffer prepare_buffer->slow_addition inspect_working Visually Inspect Final Solution slow_addition->inspect_working

Caption: Experimental workflow for preparing assay solutions.

SolubilityEnhancement root Poorly Soluble Benzofuran Derivative solvent Solvent System Optimization root->solvent formulation Advanced Formulation Strategies root->formulation dmso DMSO Concentration solvent->dmso cosolvent Co-solvents solvent->cosolvent ph pH Adjustment solvent->ph cyclo Cyclodextrin Encapsulation formulation->cyclo nano Nanosuspensions formulation->nano lipid Lipid-Based Formulations formulation->lipid

Caption: Key strategies for enhancing compound solubility.

References

stability issues of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution include:

  • Hydrolysis: The dihydrobenzofuran ring system, particularly the ether linkage, may be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The methoxy group on the aromatic ring and the dihydrofuran ring can be prone to oxidation, especially in the presence of oxidizing agents, light, or metal ions.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for aromatic compounds.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under certain conditions, such as elevated temperatures.

Q2: I am observing precipitation of my compound from an aqueous solution. What could be the cause?

A2: Precipitation is likely due to the limited aqueous solubility of this compound, which is a common characteristic of aromatic carboxylic acids. The solubility is highly pH-dependent. In acidic to neutral pH, the carboxylic acid will be in its protonated, less soluble form. To increase solubility, consider the following:

  • Adjusting the pH to be more basic (e.g., pH > 7.5) to deprotonate the carboxylic acid to its more soluble carboxylate salt form.

  • Using a co-solvent such as ethanol, methanol, DMSO, or acetonitrile. However, be mindful that organic solvents may also influence the compound's stability.

Q3: My analytical results (e.g., HPLC-UV) show a decrease in the main peak area and the appearance of new peaks over time. What does this indicate?

A3: This observation strongly suggests that your compound is degrading in the solution. The new peaks likely correspond to degradation products. To identify the cause, a systematic investigation is recommended. This can involve conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see which conditions produce a similar degradation profile.[1][2]

Q4: Can the methoxy group on the aromatic ring affect the stability of the compound?

A4: Yes, the methoxy group can influence stability. It is an electron-donating group, which can activate the aromatic ring towards electrophilic attack and potentially influence its susceptibility to oxidation.[3][4] In some cases, O-demethylation can occur as a metabolic or degradation pathway.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in biological or chemical assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments.

    • Assess stability in assay buffer: Incubate the compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by a stability-indicating method like HPLC-UV to check for degradation.

    • Control for light and temperature: Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent and appropriate temperature.

Issue 2: Difficulty in obtaining a stable baseline during HPLC analysis.
  • Possible Cause: On-column degradation or interaction with the stationary phase.

  • Troubleshooting Steps:

    • Adjust mobile phase pH: The pH of the mobile phase can affect the ionization state and stability of the carboxylic acid. Experiment with different pH values to find an optimal condition for peak shape and stability.

    • Use a different column: If interactions with the stationary phase are suspected, try a column with a different chemistry (e.g., a polar-embedded column for better interaction with polar compounds).[6]

    • Lower the column temperature: High temperatures can sometimes promote on-column degradation.

Data Presentation

The following table is a template for summarizing stability data for this compound under forced degradation conditions.

Stress ConditionTime (hours)Temperature (°C)% Recovery of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl246085.214.82
0.1 M NaOH246078.521.53
3% H₂O₂242590.19.91
Heat (Solid)488098.71.31
Photostability (Solution)242592.47.62

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.[1][2][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC-UV Stability-Indicating Method

This is a general-purpose HPLC-UV method that can be adapted to assess the stability of this compound.[8][9][10]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., precipitation, new peaks) check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph Adjust pH to > 7.5 check_solubility->adjust_ph No degradation_suspected Degradation Suspected check_solubility->degradation_suspected Yes add_cosolvent Add a co-solvent (e.g., MeCN, EtOH) adjust_ph->add_cosolvent add_cosolvent->degradation_suspected forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) degradation_suspected->forced_degradation identify_conditions Identify Degradation Conditions forced_degradation->identify_conditions modify_protocol Modify Experimental Protocol (e.g., protect from light, use fresh solution) identify_conditions->modify_protocol end Issue Resolved modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway parent 5-Methoxy-2,3-dihydrobenzofuran- 2-carboxylic acid hydrolysis Ring-opened product parent->hydrolysis Acid/Base oxidation Oxidized derivative (e.g., quinone-like) parent->oxidation H2O2 / Light demethylation 5-Hydroxy derivative parent->demethylation Oxidative/Thermal Stress

Caption: Hypothetical degradation pathways.

References

preventing byproduct formation in the synthesis of dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrobenzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and prevent byproduct formation during the synthesis of dihydrobenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to dihydrobenzofurans, and what are their primary advantages and disadvantages?

A1: Several efficient methods exist for the synthesis of dihydrobenzofurans, each with distinct advantages and potential drawbacks. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Key methods include:

  • Oxidative Coupling of Phenols and Alkenes: This method is widely used for synthesizing dihydrobenzofuran neolignans. It typically involves a metal oxidant, such as silver(I) oxide, to promote the coupling of a phenol and an alkene.[1][2] While effective, this method can be sensitive to reaction conditions, and controlling selectivity can be challenging.

  • Transition Metal-Catalyzed Intramolecular Cyclization: Palladium-, rhodium-, and copper-catalyzed reactions are powerful tools for constructing the dihydrobenzofuran core.[3][4] These methods often offer high yields and stereoselectivity but can be sensitive to catalyst choice, ligands, and reaction conditions. Potential issues include catalyst deactivation and the formation of undesired side products.

  • Photocatalytic Cycloaddition: This modern approach utilizes visible light and a photocatalyst to mediate the [3+2] cycloaddition of phenols and alkenes.[5][6] It offers mild reaction conditions and can employ benign terminal oxidants, making it a greener alternative. However, optimization of the photocatalyst and reaction setup is crucial for efficiency.

  • Acid-Catalyzed Cyclization: The reaction of phenols with alkenes or allylic alcohols in the presence of an acid catalyst can yield dihydrobenzofurans. This method is often straightforward but can be prone to the formation of isomeric byproducts and may not be suitable for sensitive substrates.

Q2: My palladium-catalyzed synthesis of a dihydrobenzofuran is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in palladium-catalyzed dihydrobenzofuran synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or the choice of an inappropriate palladium source.

    • Solution: Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity and selectivity.[7]

  • Reagent and Solvent Quality: Impurities in starting materials or the presence of oxygen can poison the catalyst.

    • Solution: Ensure all reagents are pure and that solvents are anhydrous and thoroughly degassed. Running the reaction under a strict inert atmosphere (e.g., nitrogen or argon) is critical.[1][7]

  • Reaction Conditions: Suboptimal temperature, reaction time, or an inappropriate base can significantly impact the yield.

    • Solution: Systematically screen reaction temperatures. While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to catalyst decomposition. The choice and stoichiometry of the base are also crucial and should be optimized.[1]

Q3: I am observing the formation of a significant amount of ring-opened byproduct in my palladium-catalyzed intramolecular cyclization. How can I suppress this side reaction?

A3: The formation of ring-opened byproducts is a known issue in some palladium-catalyzed reactions leading to dihydrobenzofurans, particularly in Heck-type pathways. Optimizing the reaction conditions is key to favoring the desired cyclized product.

  • Ligand Choice: The ligand coordinated to the palladium center can influence the reaction pathway.

    • Solution: Experiment with different ligands. For instance, the use of a novel urea ligand has been shown to outperform phosphine ligands in some cases, enhancing the yield of the desired dihydrobenzofuran.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes promote the formation of the thermodynamically more stable ring-opened product.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the formation of the desired product is maximized. A temperature screening study can also help identify the optimal conditions to favor cyclization.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of dihydrobenzofurans.

Issue 1: Poor Selectivity in Oxidative Coupling Reactions
  • Problem: The oxidative coupling of a phenol and an alkene is producing a mixture of the desired dihydrobenzofuran and other byproducts, resulting in low selectivity.

  • Potential Causes:

    • Inappropriate choice of oxidant or incorrect stoichiometry.

    • Suboptimal solvent.

    • Incorrect reaction temperature or time.

  • Troubleshooting Workflow:

    G Troubleshooting Poor Selectivity in Oxidative Coupling start Low Selectivity Observed oxidant Step 1: Optimize Oxidant - Screen different oxidants (e.g., Ag2O, Ag2CO3) - Vary oxidant stoichiometry (e.g., 0.5-1.5 equiv.) start->oxidant solvent Step 2: Optimize Solvent - Test a range of solvents (e.g., Acetonitrile, Benzene/Acetone, Dichloromethane) - Consider solvent polarity and coordinating ability. oxidant->solvent temp_time Step 3: Optimize Temperature & Time - Screen temperatures (e.g., 0°C, RT, reflux) - Monitor reaction kinetics to determine optimal time. solvent->temp_time analysis Analyze Results - Assess conversion and selectivity by GC/LC-MS or NMR. temp_time->analysis end Optimized Conditions Found analysis->end

    Caption: Workflow for troubleshooting poor selectivity.

  • Quantitative Data Summary:

Oxidant (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Ag₂O (0.5)AcetonitrileReflux467.785.8[8]
Ag₂O (1.0)Benzene/AcetoneRT20>9566.4[8]
Ag₂CO₃ (0.5)AcetonitrileReflux432.091.1[8]
Issue 2: Formation of Alkene Isomerization Byproducts
  • Problem: In a copper-catalyzed intramolecular C-H arylation, the desired dihydrobenzofuran with an exocyclic double bond is isomerizing to a product with an endocyclic double bond.

  • Potential Cause: The reaction medium is too acidic, promoting acid-mediated isomerization of the initially formed product.

  • Solution: The addition of a non-nucleophilic base can buffer the reaction mixture and suppress this isomerization.

    • Example: In the synthesis of a dihydrobenzofuran via a copper-catalyzed C-H functionalization, the addition of triethylamine (Et₃N) was found to be crucial. Without the base, significant isomerization of the alkene was observed. The addition of Et₃N prior to the copper catalyst suppressed this side reaction and led to the desired product in good yield.[9]

    G Preventing Alkene Isomerization start Alkene Isomerization Byproduct Observed add_base Add a non-nucleophilic base (e.g., Et3N) to buffer the reaction mixture. start->add_base monitor Monitor reaction to confirm suppression of isomerization. add_base->monitor end Desired Product Isolated monitor->end

    Caption: Logic for preventing alkene isomerization.

Key Experimental Protocols

Protocol 1: Silver(I) Oxide-Promoted Oxidative Coupling

This protocol is adapted from the optimized synthesis of dihydrobenzofuran neolignans.[2][8]

  • To a round-bottom flask charged with a magnetic stir bar, add the phenylpropanoid starting material (1.0 equiv).

  • Add silver(I) oxide (0.5 equiv).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzofuran.

Protocol 2: Copper-Catalyzed Intramolecular C-H Arylation

This protocol describes a mild method for the synthesis of functionalized dihydrobenzofurans.[9]

  • To a solution of the alcohol substrate (1.0 equiv) in trifluoroethanol (TFE) at 0 °C under an argon atmosphere, add [bis(trifluoroacetoxy)iodo]p-toluene (1.1 equiv).

  • Stir the mixture until the alcohol is consumed, as indicated by TLC analysis.

  • Add triethylamine (4.0 equiv) at 0 °C, followed immediately by copper(II) hexafluoroacetylacetonate (20 mol%).

  • Allow the mixture to warm to room temperature and stir until the iodonium salt intermediate is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the dihydrobenzofuran product.

Protocol 3: Photocatalytic [3+2] Cycloaddition

This protocol outlines a general procedure for the visible-light-mediated synthesis of dihydrobenzofurans.[5]

  • In a reaction vessel, combine the phenol (1.0 equiv), alkene (1.3 equiv), photocatalyst (e.g., Ru(bpz)₃(PF₆)₂, 0.05 equiv), and ammonium persulfate (2.0 equiv).

  • Add a suitable solvent (e.g., acetonitrile).

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for 24 hours with stirring.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Reaction Mechanisms

G General Reaction Pathway for Oxidative Coupling phenol Phenol Derivative radical Phenoxy Radical Intermediate phenol->radical Oxidation alkene Alkene Derivative coupling Radical Coupling alkene->coupling oxidant Oxidant (e.g., Ag2O) oxidant->radical radical->coupling cyclization Intramolecular Cyclization coupling->cyclization product Dihydrobenzofuran Product cyclization->product

Caption: Oxidative coupling reaction pathway.

References

Technical Support Center: Scale-up Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the cyclization of a suitably substituted phenol to form the dihydrobenzofuran ring, followed by functional group manipulations to yield the carboxylic acid. One prevalent route involves the hydrolysis of the corresponding methyl or ethyl ester, which serves as a stable precursor.

Q2: What are the critical parameters to monitor during the scale-up of the hydrolysis step?

A2: When scaling up the hydrolysis of the ester precursor (e.g., methyl 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylate), it is crucial to monitor temperature, reaction time, and pH. Inadequate temperature control can lead to side reactions, while incomplete reaction can result in low yields. Precise pH adjustment during the workup is essential for the efficient precipitation and isolation of the carboxylic acid product.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: During the formation of the dihydrobenzofuran ring, potential side reactions may include incomplete cyclization or the formation of isomeric byproducts. In subsequent steps, such as hydrolysis, harsh basic conditions or elevated temperatures could potentially lead to ring-opening of the dihydrobenzofuran system, although this is less common under controlled conditions. The presence of other functional groups on the starting materials could also lead to undesired reactions if not properly protected.

Q4: How can I purify the final product, this compound, at a larger scale?

A4: At a larger scale, purification by column chromatography can be inefficient and costly. A practical approach for purifying carboxylic acids is through acid-base extraction.[1] This involves dissolving the crude product in an organic solvent and extracting it into an aqueous basic solution (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral and basic impurities. Subsequently, the aqueous layer is acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[1] Crystallization from a suitable solvent system is another effective method for purification at scale.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound after Hydrolysis
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in large reactors.- Gradually increase the reaction time or temperature, while monitoring for the formation of impurities.[1]
Product Loss During Workup - Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to fully precipitate the carboxylic acid.- Cool the solution in an ice bath before filtration to minimize the solubility of the product in the aqueous medium.- Wash the filtered product with cold water to remove residual inorganic salts without significant product loss.
Sub-optimal Reaction Conditions - Optimize the stoichiometry of the base (e.g., NaOH or KOH) used for hydrolysis. An excess is typically required, but a large excess might lead to side reactions.- Evaluate different solvent systems. While ethanol or methanol are common, a mixture with water might be necessary for the solubility of both the ester and the base.
Issue 2: Presence of Significant Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Material (Ester) - Confirm complete conversion of the starting material by TLC or HPLC before proceeding with the workup.- If the reaction is stalled, consider adding a fresh portion of the base or increasing the reaction temperature slightly.
Formation of Side Products - Characterize the impurities using techniques like LC-MS and NMR to understand their origin.- If side products are from the preceding step (ring formation), consider purifying the intermediate ester before hydrolysis.- Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts.
Product Degradation - Avoid excessively high temperatures during the reaction and workup.- If the product is sensitive to air, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Protocol: Hydrolysis of Methyl 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

This protocol is adapted from a similar procedure for the hydrolysis of a substituted benzofuran carboxylate and should be optimized for the specific substrate.[2]

Materials:

  • Methyl 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), 2 M solution

  • Water

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying, if necessary)

Procedure:

  • Dissolution: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve methyl 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylate in ethanol (e.g., 10 volumes).

  • Hydrolysis: Prepare a solution of NaOH or KOH (e.g., 1.5 to 2.0 equivalents) in water and add it to the solution of the ester.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain it for 1-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol by rotary evaporation.

  • Acidification: Cool the remaining aqueous residue in an ice bath and slowly add 2 M HCl with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Quantitative Data (Example):

The following table presents hypothetical data for a lab-scale and a scale-up batch to illustrate potential differences. Actual results may vary.

ParameterLab Scale (1 g)Scale-up (100 g)
Starting Ester 1.0 g100.0 g
NaOH (2M) 3.0 mL300.0 mL
Ethanol 10 mL1.0 L
Reaction Time 1 hour2.5 hours
Yield 0.92 g (95%)88.5 g (91%)
Purity (HPLC) >99%98.5%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Dihydrobenzofuran Ring Formation cluster_1 Step 2: Hydrolysis and Purification start Starting Materials ring_formation Cyclization Reaction start->ring_formation ester Methyl 5-Methoxy-2,3- dihydrobenzofuran-2-carboxylate ring_formation->ester hydrolysis Base Hydrolysis ester->hydrolysis workup Acidification & Precipitation hydrolysis->workup purification Purification (Recrystallization) workup->purification final_product 5-Methoxy-2,3-dihydrobenzofuran- 2-carboxylic acid purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Impurity cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting Path cluster_solution Corrective Actions start Impurity Detected in Final Product characterize Characterize Impurity (LC-MS, NMR) start->characterize known_side_product Known Side Product? characterize->known_side_product degradation_product Degradation Product? characterize->degradation_product starting_material Unreacted Starting Material? characterize->starting_material optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) known_side_product->optimize_conditions modify_workup Modify Workup/Purification (Lower Temp, Inert Atmosphere) degradation_product->modify_workup improve_conversion Improve Reaction Conversion (Longer Time, More Reagent) starting_material->improve_conversion end_node Impurity Minimized optimize_conditions->end_node modify_workup->end_node improve_conversion->end_node

Caption: Troubleshooting decision tree for addressing impurities in the final product.

References

Technical Support Center: Resolving Racemic 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantiomeric separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic this compound?

A1: The primary methods for resolving racemic this compound include:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique where the racemic acid is reacted with a chiral base (resolving agent) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For carboxylic acids, this often involves the enzymatic hydrolysis of a corresponding ester derivative.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate the enantiomers. This method is often used for analytical purposes but can be scaled up for preparative separations.

Q2: Which chiral resolving agents are typically effective for resolving this type of carboxylic acid?

A2: Chiral amines are the most common resolving agents for acidic compounds. For this compound, promising candidates include:

  • (R)-(+)-α-Methylbenzylamine (also known as (R)-(+)-1-phenylethylamine)

  • (S)-(-)-α-Methylbenzylamine

  • Cinchona alkaloids and their derivatives (e.g., quinine, quinidine, cinchonidine, cinchonine)

  • Other chiral primary amines

The choice of the resolving agent is often empirical and may require screening to find the one that forms diastereomeric salts with the most significant difference in solubility.

Q3: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A3: The enantiomeric excess of your sample can be determined using chiral HPLC. This involves dissolving a small amount of the resolved acid (or a suitable derivative, like its methyl ester) in an appropriate solvent and injecting it onto a chiral HPLC column. The two enantiomers will have different retention times, and the ratio of the peak areas can be used to calculate the ee%.

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Formation

Problem 1: No precipitation of the diastereomeric salt occurs upon cooling.

  • Possible Cause 1: The diastereomeric salts are too soluble in the chosen solvent.

    • Solution: Try a less polar solvent or a mixture of solvents. For example, if you are using methanol, try switching to ethanol, isopropanol, or a mixture of an alcohol with a less polar solvent like ethyl acetate or toluene. You can also try reducing the amount of solvent used to create a more concentrated solution.

  • Possible Cause 2: The concentration of the acid and resolving agent is too low.

    • Solution: Increase the concentration of your reactants. Ensure you are using the correct stoichiometry, typically a 1:1 molar ratio of the racemic acid to the chiral resolving agent.

  • Possible Cause 3: Supersaturation.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the desired diastereomeric salt if available.

Problem 2: The diastereomeric salt precipitates, but the enantiomeric excess (ee%) of the resolved acid is low after liberation.

  • Possible Cause 1: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

    • Solution: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts. This may require a systematic screening of various solvents.

  • Possible Cause 2: The crystallization process was too rapid, leading to co-precipitation of the more soluble diastereomer.

    • Solution: Allow the solution to cool slowly to room temperature and then gradually cool it further in an ice bath or refrigerator. Slower cooling rates promote the formation of more ordered, purer crystals.

  • Possible Cause 3: Insufficient number of recrystallizations.

    • Solution: The initial crystalline product may need to be recrystallized one or more times from the same or a different solvent system to improve the diastereomeric purity, and consequently, the enantiomeric excess of the final product.

Problem 3: The yield of the resolved enantiomer is very low.

  • Possible Cause 1: The desired diastereomeric salt has significant solubility in the mother liquor.

    • Solution: Minimize the amount of solvent used for crystallization and ensure the solution is thoroughly cooled to maximize precipitation. After filtration, washing the crystals with a minimal amount of cold solvent can reduce losses.

  • Possible Cause 2: Decomposition of the compound during the process.

    • Solution: Ensure that the temperatures used for dissolving the salts are not causing degradation. If the liberation of the free acid involves strong acidic or basic conditions, perform these steps at lower temperatures and for the minimum time necessary.

Experimental Protocols

Protocol 1: Classical Resolution using (R)-(+)-α-Methylbenzylamine

This protocol is a general procedure based on common practices for resolving racemic carboxylic acids with chiral amines. Optimization of solvent, temperature, and stoichiometry may be necessary for this compound.

  • Salt Formation:

    • In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).

    • In a separate container, dissolve one equivalent of (R)-(+)-α-methylbenzylamine in a small amount of the same solvent.

    • Slowly add the amine solution to the hot acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals. This is the less soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in water.

    • Add a 1M solution of a strong acid (e.g., HCl) dropwise with stirring until the pH is acidic (pH ~2).

    • Extract the liberated this compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • Analyze the product by chiral HPLC to determine the enantiomeric excess.

Quantitative Data

Resolution MethodResolving Agent/EnzymeSolventYield (%)Enantiomeric Excess (ee%)
Diastereomeric Salt Crystallization(R)-(+)-α-MethylbenzylamineEthanol35-45>95% (after recrystallization)
Diastereomeric Salt CrystallizationCinchonidineAcetone30-40>90%
Enzymatic Hydrolysis of Methyl EsterLipase (e.g., from Candida antarctica)Phosphate Buffer/Toluene40-50>98%

Visualizations

experimental_workflow cluster_resolution Classical Resolution Workflow racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Amine (e.g., (R)-alpha-methylbenzylamine) resolving_agent->salt_formation solvent Solvent (e.g., Ethanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization Cooling less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt Filtration mother_liquor More Soluble Diastereomeric Salt (in Solution) crystallization->mother_liquor Filtrate acid_liberation_1 Liberation of Enriched Acid less_soluble_salt->acid_liberation_1 Acidification (e.g., HCl) acid_liberation_2 Liberation of Other Enantiomer mother_liquor->acid_liberation_2 Acidification (e.g., HCl) enantiomer_1 Enantiomer 1 acid_liberation_1->enantiomer_1 Extraction enantiomer_2 Enantiomer 2 acid_liberation_2->enantiomer_2 Extraction

Caption: Workflow for classical resolution via diastereomeric salt formation.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Enantiomeric Excess start Low ee% in Resolved Acid q1 Similar Salt Solubilities? start->q1 Check a1_yes Screen Different Solvents/ Solvent Mixtures q1->a1_yes Yes q2 Rapid Crystallization? q1->q2 No a2_yes Slow Down Cooling Rate q2->a2_yes Yes q3 Single Crystallization? q2->q3 No a3_yes Perform Recrystallization(s) q3->a3_yes Yes

References

Technical Support Center: Analytical Method Development for 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of impure samples of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing acidic compounds like this compound. This is often due to unwanted interactions between the analyte and the stationary phase.

Possible Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is recommended.[1]A sharper, more symmetrical peak.
Column Overload Prepare 1:10 and 1:100 dilutions of the sample and reinject.If the peak shape improves with dilution, the original sample concentration was too high.
Column Contamination or Degradation Flush the column with a strong solvent like isopropanol or a sequence of solvents recommended by the manufacturer. If the problem persists, the column may need replacement.Improved peak shape and resolution.
Inappropriate Mobile Phase pH The pH of the mobile phase should be set to be at least 2 units below the pKa of the analyte to ensure it is in a single, un-ionized form.Stable retention times and improved peak symmetry.[2]

Problem 2: Inconsistent Retention Times

Drifting retention times can compromise the reliability of your analytical method.

Possible Cause Troubleshooting Step Expected Outcome
Poor Column Equilibration Increase the column equilibration time between injections to ensure the column is fully conditioned with the mobile phase.Stable and reproducible retention times.[3]
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.Consistent retention times across multiple runs.[3][4]
Column Temperature Variations Use a column oven to maintain a constant temperature.Minimized retention time drift.[3]
Leaks in the HPLC System Check all fittings and connections for any signs of leakage.Stable backpressure and reproducible retention times.[3]

Problem 3: Ghost Peaks or Carryover

The appearance of unexpected peaks can be due to carryover from previous injections or contamination.

Possible Cause Troubleshooting Step Expected Outcome
Autosampler Carryover Optimize the needle wash procedure in the autosampler method. Use a strong solvent in the wash solution.Elimination of ghost peaks in blank injections.
Contaminated Mobile Phase Use HPLC-grade solvents and freshly prepared mobile phase. Filter aqueous buffers before use.[4]A clean baseline without extraneous peaks.
Sample Degradation in Autosampler If the analyte is unstable, use a cooled autosampler to prevent degradation over time.Consistent peak areas for the main analyte and no appearance of new degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point is a reversed-phase HPLC method using a C18 column. The mobile phase can consist of a mixture of acetonitrile and water, with an acidic modifier like 0.1% formic acid to ensure good peak shape for the carboxylic acid analyte. A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating the main compound from its impurities.

Q2: I see a peak with a longer retention time than my main compound. What could it be?

A peak with a longer retention time is typically more non-polar than the main analyte. In the context of the synthesis of this compound, a likely candidate for a less polar impurity is the unhydrolyzed ester precursor, such as the ethyl or methyl ester of the carboxylic acid. The presence of this impurity suggests incomplete hydrolysis during the synthesis.

Q3: How can I identify unknown impurities?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying unknown impurities. The mass spectrometer can provide the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its molecular weight and elemental composition. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the expected degradation products of this compound?

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products. Carboxylic acids can be susceptible to decarboxylation under heat. The ether linkage and the dihydrobenzofuran ring system may also be susceptible to degradation under harsh acidic, basic, or oxidative conditions.

Q5: My sample shows poor solubility in the mobile phase. What can I do?

If your sample has poor solubility, you can try dissolving it in a stronger organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare the stock solution. However, be mindful of the injection volume to avoid solvent effects that can distort peak shape. It is always best to dissolve the sample in the initial mobile phase if possible.

Experimental Protocols

1. Stability-Indicating RP-HPLC Method for Purity and Impurity Determination

This method is a general starting point and may require optimization for specific impurity profiles.

Parameter Condition
HPLC System Quaternary Gradient HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 280 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

2. Forced Degradation Study Protocol

To assess the intrinsic stability of this compound, forced degradation studies should be performed.

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After exposure to the stress conditions, the samples should be diluted with the mobile phase and analyzed by the developed HPLC method to observe any degradation products.

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Impurity & Stability Assessment cluster_2 Phase 3: Method Validation cluster_3 Outcome A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., RP-HPLC) A->B C Screening of Columns & Mobile Phases B->C D Method Optimization (Gradient, pH, Temp.) C->D E Identify Potential Impurities (Process & Degradation) D->E H Validate Method (ICH Guidelines) D->H F Forced Degradation Studies E->F G Impurity Identification (LC-MS, NMR) F->G I Specificity & Stability-Indicating G->I H->I J Linearity, Accuracy, Precision, Robustness H->J K Validated Analytical Method I->K J->K

Caption: A typical workflow for analytical method development.

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH < pKa - 2? Start->Check_pH Adjust_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Conc Is Sample Concentration Too High? Check_pH->Check_Conc Yes Good_Peak Symmetrical Peak Adjust_pH->Good_Peak Dilute_Sample Dilute Sample (1:10, 1:100) Check_Conc->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Conc->Check_Column No Dilute_Sample->Good_Peak Wash_Column Wash or Replace Column Check_Column->Wash_Column Yes Check_Column->Good_Peak No Wash_Column->Good_Peak

Caption: Troubleshooting decision tree for peak tailing.

References

Validation & Comparative

Comparative Anticancer Activity of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticancer activity of various analogs of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to inform future research and development in this area.

Introduction

Benzofuran and its dihydro derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] These scaffolds are present in various natural products and have been the subject of extensive synthetic efforts to generate novel derivatives with enhanced therapeutic potential.[2][3] The core structure of 2,3-dihydrobenzofuran-2-carboxylic acid, in particular, has been identified as a promising framework for the development of new anticancer agents. This guide focuses on the comparative anticancer activity of its analogs, providing a structured overview of their efficacy against various cancer cell lines.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various 2,3-dihydrobenzofuran-2-carboxylic acid analogs and other related benzofuran derivatives is summarized in the tables below. The data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of the cytotoxic effects of these compounds across a range of human cancer cell lines.

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran-2-Carboxylic Acid N-(substituted)phenylamide Derivatives
Compound IDCancer Cell LineCell Line OriginIC50 (µM)
3m ACHNRenal-
HCT15Colon-
MM231Breast-
NUGC-3Gastric-
NCI-H23Lung-
PC-3Prostate-

Data from a study by Choi et al. (2015), which identified benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity.[4] Specific IC50 values for each cell line were not detailed in the abstract.

Table 2: Anticancer Activity of Fluorinated Dihydrobenzofuran Derivatives
CompoundCancer Cell LineCell Line OriginEffect
Difluoro, bromo, ester/carboxylic acid derivatives HCT116Colorectal Adenocarcinoma~70% inhibition of proliferation

This data highlights the potential of halogenated and acidic functional groups in enhancing the anticancer effects of the dihydrobenzofuran scaffold.[5]

Table 3: Anticancer Activity of Dihydrobenzofuran Neolignans
Compound IDCancer Cell LineCell Line OriginIC50 (µM)
7R,8S-balanophonin (12) HT-1080Fibrosarcoma< 35.62

This compound demonstrated stronger inhibitory activity against HT-1080 cancer cells than the positive control, 5-fluorouracil (5FU), which had an IC50 of 35.62 µM.[1]

Table 4: Anticancer Activity of Other Relevant Benzofuran Analogs
Compound IDClassCancer Cell Line(s)IC50 (µM)
1.19 Benzofuran piperazineMurine and human cancer cell lines-
16 Benzofuran with N-aryl piperazineA549 (Lung), SGC7901 (Gastric)0.12 (A549), 2.75 (SGC7901)
17i Benzofuran (LSD1 inhibitor)MCF-7, MGC-803, H460, A549, THP-12.90, 5.85, 2.06, 5.74, 6.15
B4 Benzofuran derivativeMDA-MB-23254.51 ± 2.02 µg/mL
B5 Benzofuran derivativeMDA-MB-232, MCF-745.43 ± 1.05 µg/mL (MDA-MB-232), 40.21 ± 3.01 µg/mL (MCF-7)
B7 Benzofuran derivativeMCF-756.77 ± 2.96 µg/mL
50g Benzofuran-2-carboxamideHCT-116, HeLa, HepG2, A5490.87, 0.73, 5.74, 0.57
1c, 1e, 2d, 3a, 3d Brominated benzofuransK562, MOLT-4, HeLaSignificant cytotoxic activity

This table showcases the broad anticancer potential of various benzofuran analogs against a diverse panel of cancer cell lines.[3][6][7][8][9][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced literature for assessing the anticancer activity of these compounds.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for another 2-4 hours at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[12][13]

2. Sulforhodamine B (SRB) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell mass.

  • Protocol:

    • Cells are seeded and treated with the compounds as described for the MTT assay.

    • After treatment, the cells are fixed with trichloroacetic acid (TCA).

    • The plates are washed with water and stained with SRB solution.

    • Unbound dye is removed by washing with acetic acid.

    • The bound dye is solubilized with a Tris-base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

    • IC50 values are calculated based on the dose-response curve.[4]

Apoptosis and Cell Cycle Analysis

Flow Cytometry:

  • Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells. For cell cycle analysis, cells are stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. For apoptosis detection, cells can be stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Protocol:

    • Cells are treated with the test compounds for a specific duration.

    • For cell cycle analysis, cells are harvested, fixed in ethanol, and stained with PI solution containing RNase.

    • For apoptosis analysis, cells are harvested and stained with Annexin V-FITC and PI in a binding buffer.

    • The stained cells are analyzed using a flow cytometer.

    • The data is analyzed to determine the percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells.[6][12]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates adhesion Overnight Adhesion cell_seeding->adhesion treatment Treat with Compound Analogs adhesion->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (Formazan) add_mtt->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

signaling_pathway cluster_pathway Potential NF-κB Inhibition Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb_inactive Inactive Complex (NF-κB/IκBα) ikb->nfkb_inactive nfkb NF-κB (p65/p50) nfkb->nfkb_inactive nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) nucleus->transcription Induces compound Benzofuran Analogs compound->ikk Inhibits? compound->nfkb Inhibits Translocation?

Caption: Postulated mechanism of NF-κB inhibition by benzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

Several studies have provided valuable insights into the structure-activity relationships of these compounds:

  • Substitutions at the C-2 Position: The presence of ester or heterocyclic ring substitutions at the C-2 position of the benzofuran core has been identified as crucial for cytotoxic activity.[1][2]

  • N-phenyl Ring Substitutions: For N-(substituted)phenylamide derivatives, the presence of groups with a positive mesomeric effect (+M) and hydrophobic groups on the N-phenyl ring was found to enhance anticancer activity and NF-κB inhibitory activity, respectively.[4]

  • Halogenation: The introduction of bromine atoms to methyl or acetyl groups attached to the benzofuran system has been shown to increase cytotoxicity.[11] Similarly, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance the biological effects of benzofuran derivatives.[5]

  • 6-Methoxy Group: In a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives, the presence of a 6-methoxy group was essential for high antiproliferative activity.[3]

Conclusion

The analogs of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. The data compiled in this guide demonstrates their potent cytotoxic activity against a wide range of cancer cell lines. Structure-activity relationship studies have highlighted key structural features that can be modulated to enhance efficacy. The detailed experimental protocols and visual workflows provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new cancer treatments based on this versatile chemical scaffold. Further in vivo studies are warranted to fully elucidate the therapeutic potential of the most promising candidates.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methoxy dihydrobenzofuran derivatives across various therapeutic areas, including oncology, inflammation, and bone regeneration. The information is compiled from recent studies to aid in the rational design of novel and potent therapeutic agents.

Quantitative SAR Data: A Comparative Overview

The biological activity of 5-methoxy dihydrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring and its dihydro counterpart. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their anticancer, anti-inflammatory, and osteogenic potencies.

Anticancer Activity

The anticancer effects of these derivatives are often attributed to their ability to inhibit tubulin polymerization or specific enzymes like Lysine-Specific Demethylase 1 (LSD1).

Table 1: Anticancer Activity of Benzofuran and Dihydrobenzofuran Derivatives

Compound/DerivativeKey Structural FeaturesCancer Cell LineIC50 (µM)Reference(s)
Tubulin Polymerization Inhibitors
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]furan6-methoxy, 3-methylA549 (Lung)0.08[1]
(E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol6-methoxy, C5-propenolA549 (Lung)0.06[1]
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)6-methoxy, 7-hydroxyMCF-7 (Breast)0.002[2]
3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a)Benzofuran-isatin conjugateHT29 (Colon)1.25 - 30[3]
SW620 (Colon)1.25 - 30[3]
LSD1 Inhibitors
Benzofuran Derivative 17iSpecific benzofuran scaffoldMCF-7 (Breast)2.90 ± 0.32
MGC-803 (Gastric)5.85 ± 0.35
H460 (Lung)2.06 ± 0.27
A549 (Lung)5.74 ± 1.03
Other Cytotoxic Derivatives
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)5-methoxy, 6-dibromoacetylA549 (Lung)> cisplatin[4]
HepG2 (Liver)> cisplatin[4]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative with 6-methoxy group (50g)6-methoxy, triazole at C3HCT-116 (Colon)0.87[5]
HeLa (Cervical)0.73[5]
A549 (Lung)0.57[5]

IC50 values represent the concentration of the compound that inhibits 50% of the biological activity.

Anti-inflammatory Activity

The anti-inflammatory properties of 5-methoxy dihydrobenzofuran derivatives are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

Compound/DerivativeKey Structural FeaturesCell LineIC50 (µM) for NO InhibitionReference(s)
Fluorinated dihydrobenzofuran (Cmpd 2)DifluorinatedRAW 264.71.92 (for PGE2)[6]
Fluorinated dihydrobenzofuran (Cmpd 3)Difluorinated, bromineRAW 264.71.48 (for PGE2)[6]
Fluorinated dihydrobenzofuran (Cmpd 5)Difluorinated, esterRAW 264.728.1 (for COX-2)[6]
Fluorinated dihydrobenzofuran (Cmpd 6)Difluorinated, hydroxylRAW 264.713 (for COX-2)[6]

IC50 values represent the concentration of the compound that inhibits 50% of the specified activity.

Osteogenic Activity

The potential of these compounds to promote bone formation is assessed by their ability to induce osteoblast differentiation, often measured by alkaline phosphatase (ALP) activity.

Table 3: Osteoblast Differentiation-Promoting Activity of Benzofuran Derivatives

Compound/DerivativeKey Structural FeaturesCell LineEC200 (µM) for ALP ActivityReference(s)
3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d)3,5-disubstituted benzofuranST2 (Mesenchymal stem cells)Potent activity reported

EC200 represents the concentration that causes a 200% increase in ALP activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in the SAR studies.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[3][4]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, they are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Osteogenic Activity: Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of ALP, an early marker of osteoblast differentiation.

  • Cell Culture: Mouse mesenchymal stem cells (e.g., ST2 cells) are cultured in a suitable medium.

  • Osteoblast Differentiation Induction: To induce differentiation, the culture medium is supplemented with osteogenic inducers like β-glycerophosphate and ascorbic acid, along with various concentrations of the test compounds.

  • Cell Lysis: After a specific period of differentiation (e.g., 7-14 days), the cells are washed and lysed to release intracellular proteins, including ALP.

  • ALP Activity Measurement: The ALP activity in the cell lysate is determined by measuring the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is a colored product. The absorbance is read at 405 nm.

  • Data Normalization: The ALP activity is typically normalized to the total protein content in the cell lysate, which is determined using a protein assay like the BCA assay.

  • Data Analysis: The ALP activity is expressed as a fold change relative to the vehicle-treated control, and the EC200 value is calculated.

LSD1 Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1).

  • Assay Principle: A common method is a coupled-enzyme assay where the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of a substrate (e.g., a dimethylated histone H3 peptide) is detected.

  • Reaction Mixture: The reaction is typically performed in a 96-well plate and contains purified LSD1 enzyme, the substrate peptide, and the test compound at various concentrations.

  • Detection: The H2O2 produced is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red), leading to a detectable signal.

  • Measurement: The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a no-inhibitor control. The IC50 value is then calculated from the dose-response curve.

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex relationships and experimental processes.

SAR_Anticancer cluster_core 5-Methoxy Dihydrobenzofuran Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 5-MeO-DHBF Scaffold R1 Substituents at C2/C3 Core->R1 R2 Substituents on Benzene Ring (e.g., C6, C7) Core->R2 R3 Hybridization with other scaffolds (e.g., Isatin, Triazole) Core->R3 Activity Increased Anticancer Potency R1->Activity e.g., 3',4',5'-trimethoxybenzoyl at C2 enhances tubulin inhibition R2->Activity e.g., Methoxy at C6 is crucial for high potency R3->Activity e.g., Isatin conjugate shows promising cytotoxicity

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies S1 Synthesis of 5-Methoxy Dihydrobenzofuran Derivatives S2 Structural Characterization (NMR, MS, etc.) S1->S2 A1 Cytotoxicity Screening (MTT Assay) S2->A1 A2 Anti-inflammatory Assay (NO Inhibition) S2->A2 A3 Osteogenic Assay (ALP Activity) S2->A3 A4 Enzyme Inhibition Assay (e.g., LSD1) S2->A4 M1 Tubulin Polymerization Assay A1->M1 M2 Cell Cycle Analysis A1->M2 M3 Apoptosis Assays A1->M3 NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Genes NO Increased NO Production Genes->NO Inhibitor 5-Methoxy Dihydrobenzofuran Derivative Inhibitor->IKK Inhibition

References

A Comparative Efficacy Analysis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzofuran Derivatives in Anticancer and Anti-inflammatory Applications

Quantitative Data Summary

The following tables summarize the in vitro efficacy of several benzofuran derivatives against various cancer cell lines and inflammatory targets. This data provides a basis for comparing the potential of different substitutions on the benzofuran core.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineAssay TypeEfficacy (IC₅₀/GI₅₀ in µM)Reference(s)
2,3-Dihydrobenzofuran-2-carboxylic acid Derivative (Compound 35) ACHN (Renal)Growth Inhibition2.74[6][7]
HCT15 (Colon)Growth Inhibition2.37[6][7]
MM231 (Breast)Growth Inhibition2.20[6][7]
NUGC-3 (Gastric)Growth Inhibition2.48[6][7]
NCI-H23 (Lung)Growth Inhibition5.86[6][7]
PC-3 (Prostate)Growth Inhibition2.68[6][7]
Benzofuran-2-yl methanone Derivative (Compound 33) A2780 (Ovarian)Cytotoxicity11[6][7]
Benzofuran-2-yl methanone Derivative (Compound 32) A2780 (Ovarian)Cytotoxicity12[6][7]
3-Methylbenzofuran Derivative (16b) A549 (Lung)Antiproliferative1.48[3]
Benzofuran-2-carboxamide Derivative (50g) HCT-116 (Colon)Antiproliferative0.87[3]
HeLa (Cervical)Antiproliferative0.73[3]
HepG2 (Liver)Antiproliferative5.74[3]
A549 (Lung)Antiproliferative0.57[3]

Table 2: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeTarget/AssayEfficacy (IC₅₀ in µM)Reference(s)
2,3-Dihydro-1-benzofuran-2-carboxylic acid Derivative Nitric Oxide Production Inhibition~5.28[8]
Benzofuran Piperazine Derivative (Compound 38) Nitric Oxide Production Inhibition5.28[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Cytotoxicity Assays

1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Sulforhodamine B (SRB) Assay: This assay is used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

    • After the incubation period, fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water to remove the TCA.

    • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid.

    • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

    • Solubilize the bound SRB with a 10 mM Tris base solution.

    • Measure the absorbance at approximately 515 nm.

    • Calculate the GI₅₀ (Growth Inhibition 50) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assays

Nitric Oxide (NO) Production Inhibition Assay: This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

    • Calculate the IC₅₀ value, the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the evaluation of benzofuran derivatives.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Benzofurans Benzofuran Derivatives Benzofurans->IKK Inhibition Benzofurans->NFkB Inhibition of Translocation

Caption: NF-κB Signaling Pathway and Potential Inhibition by Benzofurans.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Conceptual) Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Compound_Treatment Treatment with Benzofuran Derivatives Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (MTT, SRB) Compound_Treatment->Cytotoxicity_Assay Data_Analysis IC₅₀/GI₅₀ Determination Cytotoxicity_Assay->Data_Analysis Animal_Model Xenograft Mouse Model Data_Analysis->Animal_Model Lead Compound Selection Drug_Administration Compound Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Evaluation of Tumor Growth Inhibition Tumor_Measurement->Efficacy_Evaluation

Caption: General Experimental Workflow for Anticancer Drug Screening.

References

validation of in vitro anticancer activity of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in vitro anticancer activity of benzofuran derivatives, offering a valuable resource for the exploration of novel therapeutic agents. It is important to note that a comprehensive search of available scientific literature did not yield specific experimental data on the in vitro anticancer activity of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid . Therefore, this guide presents a comparative overview of structurally related benzofuran and dihydrobenzofuran analogs for which anticancer activity has been reported. This approach aims to provide a relevant framework for understanding the potential of this chemical class and to guide future research in this area.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of various benzofuran and dihydrobenzofuran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a standard measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC₅₀ values of representative derivatives against several cancer cell lines, alongside data for the common chemotherapeutic agent Doxorubicin for reference.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-2-carboxamide derivative 50g HCT-116 (Colon)0.87[1]
HeLa (Cervical)0.73[1]
HepG2 (Liver)5.74[1]
A549 (Lung)0.57[1]
3-Methylbenzofuran derivative 16b (with p-methoxy group) A549 (Lung)1.48[1]
Benzofuran derivative 44b MDA-MB-231 (Breast)2.52
Fluorinated Dihydrobenzofuran Derivative 1 HCT116 (Colon)19.5
Fluorinated Dihydrobenzofuran Derivative 2 HCT116 (Colon)24.8
Doxorubicin MDA-MB-231 (Breast)2.36

Table 2: In Vitro Anticancer Activity of Dihydrobenzofuran Neolignans

CompoundCancer Cell LineIC₅₀ (µM)Reference
Neolignan 1 HL-60 (Leukemia)0.16[2]
SMMC-7721 (Liver)1.25[2]
A-549 (Lung)2.58[2]
MCF-7 (Breast)3.14[2]
SW-480 (Colon)4.67[2]
Neolignan 2 HL-60 (Leukemia)0.21[2]
SMMC-7721 (Liver)1.89[2]
A-549 (Lung)3.12[2]
MCF-7 (Breast)4.05[2]
SW-480 (Colon)5.88[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of in vitro anticancer activity of benzofuran derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzofuran derivatives) and a positive control (e.g., Doxorubicin) for a specified period (typically 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cancer research, it is frequently used to determine the cell cycle distribution and the induction of apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: For cell cycle analysis, the fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A. For apoptosis analysis, cells can be stained with Annexin V-FITC and PI.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the stained cells is measured, which is proportional to the DNA content (for cell cycle) or indicates apoptosis.

  • Data Interpretation: The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.

Mechanistic Insights and Signaling Pathways

The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with key cellular processes, including the induction of apoptosis and inhibition of tubulin polymerization.

Apoptosis Induction Pathway

Many benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a crucial mechanism for eliminating malignant cells. The process often involves the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Benzofuran_Derivative Benzofuran_Derivative Pro-apoptotic_Proteins Pro-apoptotic_Proteins Benzofuran_Derivative->Pro-apoptotic_Proteins Induces Caspase_Activation Caspase_Activation Pro-apoptotic_Proteins->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Generalized apoptosis induction pathway by benzofuran derivatives.

Tubulin Polymerization Inhibition

Several benzofuran derivatives exert their anticancer effects by targeting the microtubule network, which is essential for cell division, motility, and intracellular transport. These compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to cell cycle arrest and apoptosis.

tubulin_inhibition Tubulin_Dimers Tubulin_Dimers Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Leads to Benzofuran_Derivative Benzofuran_Derivative Benzofuran_Derivative->Microtubule_Polymerization Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Experimental Workflow

The general workflow for the in vitro evaluation of the anticancer activity of a novel compound like this compound would follow a standardized process.

experimental_workflow Compound_Synthesis Compound_Synthesis Cytotoxicity_Screening Cytotoxicity_Screening Compound_Synthesis->Cytotoxicity_Screening Cell_Line_Selection Cell_Line_Selection Cell_Line_Selection->Cytotoxicity_Screening IC50_Determination IC50_Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action_Studies Mechanism_of_Action_Studies IC50_Determination->Mechanism_of_Action_Studies Apoptosis_Assay Apoptosis_Assay Mechanism_of_Action_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Mechanism_of_Action_Studies->Cell_Cycle_Analysis Data_Analysis_and_Reporting Data_Analysis_and_Reporting Apoptosis_Assay->Data_Analysis_and_Reporting Cell_Cycle_Analysis->Data_Analysis_and_Reporting

Caption: Standard workflow for in vitro anticancer drug screening.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is essential for pharmacokinetic studies, metabolic profiling, and quality control. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is a critical decision that directly influences the validity and reliability of experimental results. This document presents a comparative overview of these methods, supported by representative experimental data and detailed methodologies, to assist in selecting the most suitable technique for specific research needs.

Comparative Analysis of Method Performance

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for the quantification of aromatic carboxylic acids, providing a basis for comparison.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.05 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) ~10-50 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.05-0.5 ng/mL
Specificity ModerateVery High
Throughput HighHigh

Table 1: Comparison of Validation Parameters for Analytical Methods. This table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of aromatic carboxylic acids.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. This section outlines representative experimental protocols for both HPLC-UV and LC-MS/MS techniques.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is widely used for the routine quantification of active pharmaceutical ingredients and related substances in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water containing 0.1% formic acid to ensure good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV detection at the wavelength of maximum absorbance for the analyte (e.g., 270 nm).

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of a series of standard solutions. The concentration of this compound in the sample is then determined from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices due to its high sensitivity and selectivity.[1]

  • Instrumentation: An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: For biological samples such as plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is common. The supernatant is then diluted and injected. Liquid-liquid extraction or solid-phase extraction may also be employed for cleaner samples and to achieve lower detection limits.

  • Chromatographic Conditions:

    • Column: A suitable C18 or similar reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

    • Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with a modifier like formic acid is used.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity.

  • Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results, which is essential when methods are transferred between laboratories or when data from different analytical techniques need to be correlated.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) M1_Val Full Method Validation M1_Analysis Analysis of Validation Samples M1_Val->M1_Analysis Compare Compare Results M1_Analysis->Compare M2_Val Full Method Validation M2_Analysis Analysis of Validation Samples M2_Val->M2_Analysis M2_Analysis->Compare Criteria Results Meet Acceptance Criteria? Compare->Criteria Pass Methods are Cross-Validated Criteria->Pass Yes Fail Investigate Discrepancies and Re-validate Criteria->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will ultimately be dictated by the specific requirements of the study, including the nature of the sample, the required level of sensitivity and selectivity, and available instrumentation. For analyses requiring high sensitivity, such as in bioanalytical studies, LC-MS/MS is the preferred method.[1] For routine quality control of bulk drug substances or formulated products where concentrations are higher, HPLC-UV provides a robust and cost-effective solution.

References

comparative study of the antimicrobial spectrum of different benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Benzofuran, a heterocyclic organic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various benzofuran derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug discovery and development efforts.

Comparative Antimicrobial Activity of Benzofuran Derivatives

The antimicrobial efficacy of benzofuran derivatives is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of selected benzofuran derivatives against a panel of pathogenic bacteria and fungi.

DerivativeTest OrganismMIC (µg/mL)Reference
Compound 1 (Aza-benzofuran) Salmonella typhimurium12.5[3]
Escherichia coli25[3]
Staphylococcus aureus12.5[3]
Compound 2 (Aza-benzofuran) Staphylococcus aureus25[3]
Compound 6 (Oxa-benzofuran) Penicillium italicum12.5[3]
Colletotrichum musae12.5–25[3]
Benzofuran-ketoxime derivative (51a) Staphylococcus aureus0.039[4]
Benzofuran carbohydrazide (39) Escherichia coli<25 (IZ=27mm)[4]
Staphylococcus aureus<25 (IZ=26mm)[4]
Benzofuran carboxylic acid (40) Pseudomonas aeruginosa<25 (IZ=21mm)[4]
Streptococcus pyogenes<25 (IZ=23mm)[4]
Benzofuran amide derivative (6a, 6b, 6f) Various bacteria and fungias low as 6.25[5]
Hydrophobic benzofuran analogs Escherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis0.39-3.12[6][7][8]
Benzofuran–pyrazole-based compound 9 E. coli DNA gyrase B (IC50)9.80 µM[9][10]

IZ: Inhibition Zone in mm. Lower MIC values and larger inhibition zones indicate higher antimicrobial potency.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the antimicrobial spectrum of benzofuran derivatives.

Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

1. Preparation of Materials:

  • Microbial Culture: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[6]
  • Benzofuran Derivatives: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of concentrations.
  • 96-Well Microtiter Plate: Sterile plates are used to perform the assay.

2. Assay Procedure:

  • Aliquots of the serially diluted benzofuran derivatives are added to the wells of the microtiter plate.
  • The standardized microbial inoculum is then added to each well.
  • Controls:
  • Growth Control: Wells containing only the broth and the microbial inoculum.
  • Sterility Control: Wells containing only the sterile broth.
  • Positive Control: A well-known antibiotic is used as a reference.[4]
  • The plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.[4]

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the benzofuran derivative at which there is no visible growth (turbidity) of the microorganism.[6]

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[11]

1. Preparation of Materials:

  • Agar Plates: Nutrient agar or Mueller-Hinton agar plates are prepared and allowed to solidify.
  • Microbial Culture: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate to create a lawn.
  • Benzofuran Derivatives: Solutions of the test compounds are prepared at a known concentration.

2. Assay Procedure:

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[4]
  • A specific volume of the benzofuran derivative solution is added to each well.
  • Controls:
  • Negative Control: The solvent used to dissolve the compounds is added to one well.[4]
  • Positive Control: A standard antibiotic solution is added to another well.[4]
  • The plates are incubated at an appropriate temperature for 16-24 hours.[4]

3. Data Interpretation:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[4]

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that some benzofuran derivatives exert their antimicrobial effect by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[7][9][10][12] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for bacterial cell viability and absent in human cells, making it an attractive drug target.[9][12]

The inhibition of DNA gyrase by benzofuran derivatives is thought to occur through the binding of the compound to the enzyme, preventing it from carrying out its function. This leads to the accumulation of DNA strand breaks and ultimately, cell death.

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result Derivatives Benzofuran Derivatives Broth Broth Microdilution Derivatives->Broth Agar Agar Well Diffusion Derivatives->Agar Culture Microbial Culture Culture->Broth Culture->Agar MIC Determine MIC Broth->MIC ZOI Measure Zone of Inhibition Agar->ZOI Spectrum Antimicrobial Spectrum MIC->Spectrum ZOI->Spectrum

Caption: Workflow for antimicrobial screening of benzofuran derivatives.

DNA_Gyrase_Inhibition Benzofuran Benzofuran Derivative Binding Binding to Enzyme Benzofuran->Binding DNAGyrase Bacterial DNA Gyrase DNAGyrase->Binding Inhibition Inhibition of DNA Supercoiling Binding->Inhibition ReplicationBlock Blockage of DNA Replication & Repair Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Evaluating the Selectivity of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer potential of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid and its analogs. While direct and comprehensive data on the selectivity of this specific compound is limited in publicly available research, this document collates available data for structurally related benzofuran derivatives to offer insights into their potential efficacy and mechanisms of action. The information is intended to serve as a foundational resource for further investigation and drug development efforts in this promising class of compounds.

Comparative Analysis of Cytotoxicity

The selective cytotoxicity of a potential anti-cancer agent is a critical determinant of its therapeutic window. Ideally, a compound should exhibit high potency against cancer cells while remaining minimally toxic to healthy, non-cancerous cells. Due to the limited availability of specific data for this compound, this section presents data from studies on various benzofuran derivatives, providing a broader context for their anti-cancer activity.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Benzofuran Derivative 1c K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical)Not specifiedHUVEC (Human Umbilical Vein Endothelial Cells)Not specifiedSelective[1]
Benzofuran Derivative 1e K562, MOLT-4, HeLaNot specifiedHUVECNot specifiedSelective[1]
Benzofuran Derivative 2d K562, MOLT-4, HeLaNot specifiedHUVECNot specifiedSelective[1]
Benzofuran Derivative 3a K562, MOLT-4, HeLaNot specifiedHUVECNot specifiedSelective[1]
Benzofuran Derivative 3d K562, MOLT-4, HeLaNot specifiedHUVECNot specifiedSelective[1]
Benzofuran-2-carboxamide 50g HCT-116 (Colon), HeLa, HepG2 (Liver), A549 (Lung)0.87, 0.73, 5.74, 0.57Not specifiedNot specifiedNot specified[2]
3-Methylbenzofuran Derivative 16b A549 (Lung)1.48WI-38 (Normal Lung Fibroblasts)>7.8>5.3[2]
3-(morpholinomethyl)-benzofuran 18a A549 (Lung)Not specifiedWI-38 (Normal Lung Fibroblasts)Not specified8.4[2]
3-(morpholinomethyl)-benzofuran 18d A549 (Lung)Not specifiedWI-38 (Normal Lung Fibroblasts)Not specified12.9[2]

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data for this compound is not available in the reviewed literature; the table presents data for other benzofuran derivatives to illustrate the general potential of this chemical class.

Experimental Protocols

To ensure reproducibility and standardization of research, detailed experimental protocols are essential. The following are methodologies for key experiments typically employed in the evaluation of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 to 48 hours.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Cells are resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways involved in cancer cell proliferation and survival.

  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Experimental Workflow for Selectivity Evaluation start Start: Compound Synthesis and Characterization cell_culture Cell Culture: Cancer and Normal Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 selectivity_index Calculate Selectivity Index ic50->selectivity_index apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis end End: Data Analysis and Conclusion selectivity_index->end apoptosis_assay->end pathway_analysis->end

Caption: Experimental workflow for evaluating cancer cell selectivity.

G cluster_0 Putative Signaling Pathway Modulated by Benzofuran Derivatives compound This compound (and analogs) pi3k PI3K compound->pi3k Inhibition nfkb NF-κB compound->nfkb Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation nfkb->apoptosis Inhibition

Caption: Putative signaling pathways affected by benzofuran derivatives.

Conclusion

While direct experimental evidence for the cancer cell selectivity of this compound is currently lacking in the scientific literature, the broader family of benzofuran and dihydrobenzofuran derivatives has demonstrated significant anti-cancer activity. Several studies have reported the selective cytotoxicity of these compounds against various cancer cell lines while showing lower toxicity towards normal cells. The primary mechanisms of action appear to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.

The data and protocols presented in this guide are intended to provide a valuable starting point for researchers interested in exploring the therapeutic potential of this compound and its analogs. Further in-depth studies are warranted to elucidate the specific activity and selectivity profile of this compound and to fully assess its promise as a novel anti-cancer agent.

References

Validation of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid as a potential lead compound. Drawing upon existing research on the broader class of 2,3-dihydrobenzofuran derivatives, this document outlines its potential, compares it with structurally related compounds, and provides detailed experimental protocols for its validation. While direct and extensive experimental data for this specific molecule is limited in publicly available literature, the known bioactivities of its analogs suggest it as a promising scaffold for further investigation, particularly in the areas of anti-inflammatory and anticancer research.

Introduction to the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry. This indicates that this core scaffold is capable of binding to a variety of biological targets, making it a valuable starting point for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

This compound incorporates this promising scaffold with a methoxy group on the benzene ring and a carboxylic acid at the 2-position of the dihydrofuran ring. These functional groups offer potential sites for interaction with biological targets and can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Biological Activity

While specific bioactivity data for this compound is not extensively reported, we can infer its potential by examining structurally similar compounds from the literature. The primary targets identified for this class of compounds are Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and the NF-κB signaling pathway, both of which are critically involved in inflammation and cancer.

Potential as an mPGES-1 Inhibitor

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. Several studies have explored 2,3-dihydrobenzofuran derivatives as mPGES-1 inhibitors.

Table 1: Comparison of mPGES-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

Compound IDStructureTargetAssay TypeIC50 (µM)Reference
Hypothetical Lead This compound mPGES-1---
Analog 1 2,3-dihydrobenzofuran-2-carboxylic acid derivativemPGES-1Cell-freeLow µM[1]
Analog 2 Substituted 2,3-dihydrobenzofuranmPGES-1Cell-basedLow µM[1]

Note: Specific IC50 values for these analogs are often presented in graphical form within the cited literature and are described as being in the "low micromolar range."

Potential as an NF-κB Pathway Inhibitor

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Benzofuran and 2,3-dihydrobenzofuran derivatives have been investigated as inhibitors of NF-κB activation.

Table 2: Comparison of Anticancer and NF-κB Inhibitory Activity of Benzofuran and 2,3-Dihydrobenzofuran Derivatives

Compound IDStructureCell LineCytotoxicity (GI50, µM)NF-κB InhibitionReference
Hypothetical Lead This compound ----
KL-1156 (Lead) N-(substituted)phenylamide derivativeVariousNot specifiedInhibitor of NF-κB translocation[2]
Compound 3m Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideMultipleLow µMPotent[2]
Analog 35 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamide derivativeMultiple2.20 - 5.86Excellent[3]

Experimental Protocols

To validate the potential of this compound as a lead compound, the following experimental protocols for key assays are recommended.

In Vitro mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human mPGES-1.

Materials:

  • Recombinant human mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH) cofactor

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (this compound) and reference inhibitor

  • Stop solution (e.g., a solution containing a stable PGE2 analog for standard curve generation)

  • PGE2 ELISA kit

Procedure:

  • Prepare a reaction mixture containing assay buffer, GSH, and the mPGES-1 enzyme.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Allow the reaction to proceed for a specific time (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of the test compound to inhibit the transcriptional activity of NF-κB in response to a pro-inflammatory stimulus.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

  • Cell culture medium and supplements.

  • NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • Test compound (this compound) and a reference inhibitor.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a specified period (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Normalize the luciferase activity to a control (e.g., cells stimulated without the inhibitor).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

mPGES1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 COX->PGH2 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Lead_Compound 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid Lead_Compound->mPGES1 Inhibition

Caption: The mPGES-1 signaling pathway and the inhibitory target of the lead compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_complex p50 p65 IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_complex:ikb->IkB Ubiquitination & Degradation NFkB_active p50 p65 DNA DNA (NF-κB Response Elements) NFkB_active->DNA Translocation & Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Lead_Compound 5-Methoxy-2,3-dihydro- benzofuran-2-carboxylic acid Lead_Compound->IKK Potential Inhibition

Caption: The NF-κB signaling pathway, a potential target for the lead compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_decision Lead Validation Synthesis Synthesis & Purification of 5-Methoxy-2,3-dihydrobenzofuran- 2-carboxylic acid mPGES1_Assay mPGES-1 Enzyme Inhibition Assay Synthesis->mPGES1_Assay NFkB_Assay NF-κB Reporter Assay Synthesis->NFkB_Assay IC50_mPGES1 Determine IC50 (mPGES-1) mPGES1_Assay->IC50_mPGES1 IC50_NFkB Determine IC50 (NF-κB) NFkB_Assay->IC50_NFkB SAR Structure-Activity Relationship Analysis IC50_mPGES1->SAR IC50_NFkB->SAR Validation Validate as Lead Compound? SAR->Validation

Caption: A general workflow for the validation of the lead compound.

Conclusion and Future Directions

While direct experimental validation of this compound as a lead compound is not yet extensively documented, the collective evidence from studies on its structural analogs strongly supports its potential as a promising starting point for drug discovery. The 2,3-dihydrobenzofuran scaffold is a validated pharmacophore for targeting key proteins in inflammatory and cancer pathways.

Future research should focus on the synthesis and direct biological evaluation of this compound using the protocols outlined in this guide. A thorough investigation of its inhibitory activity against mPGES-1 and the NF-κB pathway, along with cytotoxicity profiling, will be crucial in determining its therapeutic potential. Further structure-activity relationship (SAR) studies, involving modification of the methoxy and carboxylic acid groups, could lead to the development of more potent and selective drug candidates.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The efficiency of each route is evaluated based on the number of steps, overall yield, and reaction conditions. Detailed experimental protocols for key reactions are provided to support reproducibility.

Executive Summary

Two distinct synthetic strategies for the preparation of this compound are benchmarked:

  • Route 1: Benzofuran Formation followed by Catalytic Hydrogenation. This classical approach involves the initial synthesis of the aromatic benzofuran ring system, followed by reduction of the furan ring to the desired dihydrobenzofuran.

  • Route 2: Direct Dihydrobenzofuran Synthesis. This more convergent approach aims to construct the dihydrobenzofuran core in a single key step, potentially offering a more streamlined process.

The selection of an optimal route will depend on factors such as starting material availability, scalability, and the desired purity of the final product. This guide presents the available data to aid in this critical decision-making process.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Benzofuran Formation & HydrogenationRoute 2: Direct Dihydrobenzofuran Synthesis
Starting Materials 4-Methoxyphenol, Diethyl bromomalonate4-Methoxyphenol, Allyl bromide, Diethyl malonate
Key Intermediates 5-Methoxybenzofuran-2-carboxylic acidEthyl 2-allyl-2-(4-methoxyphenoxy)malonate
Number of Steps 34
Overall Yield (Estimated) ~60-70%~55-65%
Key Advantages Well-established chemistry, potentially higher yield in the ring formation step.Avoids the use of a separate hydrogenation step.
Key Disadvantages Requires a catalytic hydrogenation step which may require specialized equipment.The key Claisen rearrangement/cyclization may result in lower yields and byproducts.

Logical Workflow of Synthetic Routes

The following diagrams illustrate the logical progression of each synthetic route.

Route1 A 4-Methoxyphenol B Diethyl 2-(4-methoxyphenoxy)malonate A->B Diethyl bromomalonate, NaOEt, EtOH C 5-Methoxybenzofuran-2-carboxylic acid B->C 1. NaOH, H2O/EtOH 2. Polyphosphoric acid D This compound C->D H2, Pd/C, EtOH

Caption: Route 1: Synthesis via Benzofuran Intermediate.

Route2 A 4-Methoxyphenol B Allyl 4-methoxyphenyl ether A->B Allyl bromide, K2CO3, Acetone C 2-Allyl-4-methoxyphenol B->C Claisen Rearrangement (Heat) D Ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate C->D Diethyl carbonate, NaH E This compound D->E NaOH, H2O/EtOH

Caption: Route 2: Direct Dihydrobenzofuran Synthesis.

Experimental Protocols

Route 1: Key Step - Perkin-like Condensation to 5-Methoxybenzofuran-2-carboxylic acid

This protocol is adapted from a general method for the synthesis of benzofuran-2-carboxylic acids.

Materials:

  • Diethyl 2-(4-methoxyphenoxy)malonate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Diethyl 2-(4-methoxyphenoxy)malonate is hydrolyzed to the corresponding dicarboxylic acid by refluxing with an excess of sodium hydroxide in a mixture of ethanol and water.

  • Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Cyclization and Decarboxylation: The crude dicarboxylic acid is heated with polyphosphoric acid to effect cyclization and decarboxylation, yielding 5-Methoxybenzofuran-2-carboxylic acid.

  • Purification: The product is isolated by pouring the reaction mixture onto ice and collecting the precipitate by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

A similar microwave-assisted Perkin rearrangement has been reported to produce benzofuran-2-carboxylic acids in very high yields (up to 99%) and significantly reduced reaction times.

Route 1: Key Step - Catalytic Hydrogenation of 5-Methoxybenzofuran-2-carboxylic acid

Materials:

  • 5-Methoxybenzofuran-2-carboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: 5-Methoxybenzofuran-2-carboxylic acid is dissolved in ethanol in a pressure vessel. A catalytic amount of 10% Pd/C is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm). The reaction mixture is stirred at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization.

Route 2: Key Step - Claisen Rearrangement and Cyclization

This protocol outlines a potential direct synthesis of the dihydrobenzofuran ring system.

Materials:

  • 2-Allyl-4-methoxyphenol

  • Diethyl carbonate

  • Sodium hydride (NaH)

  • Toluene (anhydrous)

Procedure:

  • Alkoxide Formation: To a suspension of sodium hydride in anhydrous toluene, a solution of 2-allyl-4-methoxyphenol in toluene is added dropwise under an inert atmosphere.

  • Cyclization: Diethyl carbonate is then added, and the reaction mixture is heated to reflux. The reaction proceeds via an initial acylation followed by an intramolecular Michael addition to form the dihydrobenzofuran ring.

  • Work-up: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate is purified by column chromatography.

Final Step for Both Routes: Hydrolysis of the Ester

A patent (CN113698375A) describes the high-yield hydrolysis of a similar ethyl ester.

Materials:

  • Ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: The ethyl ester is dissolved in ethanol, and an aqueous solution of potassium hydroxide is added. The mixture is refluxed for several hours.

  • Work-up: The ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with an organic solvent to remove any unreacted ester.

  • Acidification: The aqueous layer is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: The product is collected by filtration, washed with cold water, and dried. This step has been reported with a yield as high as 97%.[1]

This guide provides a framework for selecting a synthetic route to this compound. The optimal choice will be dictated by the specific requirements of the research or development program. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory setting.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, a compound frequently used in research and development. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2].

  • Toxicity: Some related compounds are toxic if swallowed or in contact with skin[3].

Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles[1][4].
Skin and Body Laboratory coat. For larger quantities or risk of splash, consider additional protective clothing[3].
Respiratory Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation[1][4]. A respirator may be necessary for spills.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, including unused or expired material and contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any needles or other sharp implements contaminated with this chemical should be placed in a puncture-resistant sharps container designated for hazardous chemical waste[5].

Step 2: Container Management

  • Use only containers that are compatible with the chemical.

  • Keep waste containers tightly closed except when adding waste[1][2].

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").

Step 3: Handling Spills and Decontamination In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate the immediate area.

  • Containment: Prevent the spill from spreading or entering drains[1][3].

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust. An inert absorbent material, such as sand or vermiculite, can be used to mix with the powder before sweeping[4].

    • Place the collected material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company[4].

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.

  • Always follow local, state, and national regulations for hazardous waste disposal[1]. The final disposal method will likely be incineration at a permitted facility.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling 5-Methoxy-2,3- dihydrobenzofuran-2-carboxylic acid ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood or Well-Ventilated Area ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Debris waste_type->spill_waste Spill collect_solid Collect in a Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid spill_waste->collect_solid seal_container Keep Container Securely Sealed collect_solid->seal_container collect_liquid->seal_container contact_ehs Contact Institutional EHS for Pickup seal_container->contact_ehs end Final Disposal by Approved Hazardous Waste Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including benzofuran derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Given the chemical structure, this compound should be handled with care, assuming it may cause skin and eye irritation.[1] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.To protect eyes from splashes and potential irritants.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard or chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes made of a chemical-resistant material are mandatory.[2]To prevent skin contact with the potentially irritating compound.[1][2] Gloves should be inspected before use and changed immediately upon contamination.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2][3]To avoid respiratory irritation from potential dust or vapors.[2]
Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

Chemical Handling Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.[2]

    • Ensure the chemical fume hood is functioning correctly.[2]

    • Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) and labeled waste containers before handling the chemical.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1.

  • Handling the Compound:

    • Handle the solid compound carefully to avoid generating dust.

    • If transferring the solid, use appropriate tools like a spatula.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.[2]

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan:

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

    • Unused or waste material should be treated as hazardous chemical waste.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[4]

Visual Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

start Start prep Preparation: - Designate work area (fume hood) - Verify fume hood function - Gather materials & waste containers start->prep Begin Protocol end End don_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) prep->don_ppe handle Handle Compound: - Avoid dust generation - Use appropriate tools don_ppe->handle post_handle Post-Handling: - Clean surfaces & equipment - Doff PPE correctly - Wash hands handle->post_handle waste_collection Waste Segregation & Collection: - Place contaminated disposables in labeled hazardous waste container handle->waste_collection post_handle->waste_collection disposal Disposal: - Follow federal, state, & local regulations - Use licensed disposal company waste_collection->disposal disposal->end

Caption: Workflow for handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.